2-Ethylphenol-d2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H10O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2,4-dideuterio-6-ethylphenol |
InChI |
InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/i3D,6D |
InChI-Schlüssel |
IXQGCWUGDFDQMF-OMYOYQAJSA-N |
Isomerische SMILES |
[2H]C1=CC(=C(C(=C1)CC)O)[2H] |
Kanonische SMILES |
CCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Ethylphenol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Ethylphenol-d2. Intended for use by researchers, scientists, and professionals in drug development, this document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for the analysis of this compound.
Core Chemical Properties
Table 1: Summary of Chemical and Physical Properties
| Property | Value (this compound) | Value (2-Ethylphenol) | Reference(s) |
| Molecular Formula | C₈H₈D₂O | C₈H₁₀O | [1][2] |
| Molecular Weight | 124.18 g/mol | 122.17 g/mol | [2][3] |
| CAS Number | 1335401-65-4 | 90-00-6 | |
| Appearance | Not specified | Colorless liquid | |
| Melting Point | Not specified | -18 °C | |
| Boiling Point | Not specified | 195-197 °C | |
| Density | Not specified | 1.018 - 1.023 g/mL | |
| Solubility | Soluble in DMSO (10 mM) | Slightly soluble in water | |
| InChI Key | Not specified | IXQGCWUGDFDQMF-UHFFFAOYSA-N |
Synthesis and Reactions
The synthesis of deuterated phenols can be achieved through various methods, including electrophilic aromatic substitution using a deuterium source. For instance, the synthesis of 5-Butyl-2-ethylphenol involves the Friedel-Crafts alkylation of 2-ethylphenol, a reaction pathway that could be adapted for deuteration. The production of 2-Ethylphenol itself is typically achieved through the ethylation of phenol with ethylene or ethanol in the presence of an aluminium phenolate catalyst.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, standard analytical techniques used for its non-deuterated analogue can be readily adapted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the identity and purity of 2-Ethylphenol and its deuterated forms. For 2-Ethylphenol, ¹H NMR spectra show characteristic shifts for the aromatic, ethyl, and hydroxyl protons. In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the deuterated positions on the aromatic ring would be expected.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern. The mass spectrum of 2-Ethylphenol shows a molecular ion peak corresponding to its molecular weight. For this compound, the molecular ion peak would be shifted to a higher m/z value, reflecting the presence of two deuterium atoms. This mass shift is the basis for its use as an internal standard in quantitative mass spectrometric assays.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
GC and HPLC are used for the separation and quantification of 2-Ethylphenol. These techniques can be applied to this compound, often in conjunction with mass spectrometry (GC-MS or LC-MS), to differentiate it from the non-deuterated form and quantify its concentration in various matrices.
Experimental Workflow
The following diagram illustrates a general workflow for the characterization and application of this compound in a research setting.
Caption: General workflow for the synthesis, characterization, and application of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. The biological effects of deuterated compounds can sometimes differ from their non-deuterated counterparts due to the kinetic isotope effect, which can alter metabolic pathways. However, without specific studies on this compound, any discussion of its biological role would be speculative. Research into the functionalization of natural phenols to enhance their biological activity is an active area of investigation. Further studies are required to elucidate the specific biological properties of this compound.
References
A Comprehensive Technical Guide to 2-Ethylphenol-d10 for Researchers and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of 2-Ethylphenol-d10 (CAS Number: 721429-63-6), a deuterated analog of 2-Ethylphenol. Due to the kinetic isotope effect, deuterated compounds are invaluable tools in mechanistic studies, metabolic and pharmacokinetic research, and as internal standards in analytical chemistry.[1] This guide will detail the physicochemical properties of both 2-Ethylphenol-d10 and its non-deuterated counterpart, provide an experimental protocol for its use as an internal standard, and illustrate the analytical workflow.
Physicochemical Properties
A summary of key quantitative data for 2-Ethylphenol-d10 and 2-Ethylphenol is presented in the table below for easy comparison.
| Property | 2-Ethylphenol-d10 | 2-Ethylphenol |
| CAS Number | 721429-63-6[2][3] | 90-00-6[4] |
| Molecular Formula | C₈D₁₀O[2] | C₈H₁₀O |
| Molecular Weight | 132.23 g/mol | 122.17 g/mol |
| Boiling Point | No data available | 195-197 °C |
| Melting Point | No data available | -18 °C |
| Density | No data available | 1.037 g/mL at 25 °C |
| Appearance | No data available | Colorless liquid |
| Synonyms | Phen-2,3,4,5-d4-ol, 6-(ethyl-d5) | o-Ethylphenol, Phlorol |
Experimental Protocols
Application as an Internal Standard in the Quantification of 2-Ethylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry because they have very similar physicochemical properties to the analyte of interest, but are distinguishable by their mass-to-charge ratio. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
1. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Ethylphenol-d10 and dissolve it in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of a 2-Ethylphenol standard solution into a blank matrix (e.g., clean water or soil extract) and adding a constant amount of the 2-Ethylphenol-d10 working standard solution to each.
2. Sample Preparation (Water Sample):
-
To a 100 mL water sample, add a known amount of the 2-Ethylphenol-d10 working standard solution.
-
Adjust the pH of the sample to <2 with sulfuric acid.
-
Perform a liquid-liquid extraction with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
2-Ethylphenol: m/z 122, 107, 94
-
2-Ethylphenol-d10: m/z 132, 112, 100
-
-
4. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the analyte (2-Ethylphenol) to the peak area of the internal standard (2-Ethylphenol-d10) against the concentration of the analyte in the calibration standards.
-
Determine the concentration of 2-Ethylphenol in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Visualizations
Experimental Workflow for Quantification of 2-Ethylphenol using 2-Ethylphenol-d10 as an Internal Standard
Caption: A flowchart illustrating the major steps in the quantification of 2-Ethylphenol.
Logical Relationship of Deuterated Internal Standards in Analytical Chemistry
Caption: The role of deuterated internal standards in mitigating analytical variability.
References
Synthesis of 2-Ethylphenol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Ethylphenol-d2, a deuterated analog of 2-ethylphenol. Deuterium-labeled compounds are invaluable tools in mechanistic studies, metabolic tracing, and as internal standards for quantitative analysis in the pharmaceutical and chemical industries. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant analytical data for the preparation and characterization of this compound.
Introduction to Deuteration of Phenols
The introduction of deuterium into a phenolic compound is most commonly achieved through hydrogen-deuterium (H-D) exchange reactions. The selection of an appropriate method depends on the desired degree and position of deuteration, the substrate's tolerance to the reaction conditions, and the availability of deuterated reagents. For 2-ethylphenol, the hydroxyl proton and the activated aromatic protons are the most likely sites for deuteration. The positions ortho and para to the hydroxyl group are electronically activated and thus more susceptible to electrophilic substitution, including deuteration. In 2-ethylphenol, the para position (C4) and the available ortho position (C6) are the most probable sites for aromatic ring deuteration. The hydroxyl proton will also readily exchange with a deuterium source. Therefore, "this compound" can refer to deuteration at the hydroxyl group and one aromatic position, or at two aromatic positions. This guide will focus on the synthesis of 2-Ethylphenol-4,6-d2, a common and stable isotopologue.
Synthetic Methodologies
The primary methods for the synthesis of deuterated phenols involve acid-catalyzed or transition metal-catalyzed H-D exchange.
Acid-Catalyzed Deuteration
Acid-catalyzed H-D exchange is a direct and effective method for deuterating the aromatic ring of phenols, particularly at the electron-rich ortho and para positions.[1] Common deuterium sources include deuterium oxide (D₂O) in the presence of a strong acid catalyst such as deuterium chloride (DCl) or a solid-supported acid like Amberlyst-15.[1][2]
Transition Metal-Catalyzed Deuteration
Transition metal catalysts, such as platinum on carbon (Pt/C), can facilitate H-D exchange on aromatic rings under relatively mild conditions.[1] This method can sometimes offer different selectivity compared to acid-catalyzed methods.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound, adapted from general procedures for the deuteration of phenols.
Protocol 1: Acid-Catalyzed Deuteration using DCl/D₂O
This protocol describes the deuteration of 2-ethylphenol at the positions ortho and para to the hydroxyl group using a deuterium chloride solution.
Materials:
-
2-Ethylphenol (1.0 eq)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterium chloride (DCl, 35 wt. % in D₂O, 99 atom % D)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylphenol in deuterium oxide.
-
Carefully add deuterium chloride to the solution to adjust the pD to approximately 0.32.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, quench the reaction by carefully adding the mixture to a saturated solution of sodium bicarbonate in D₂O until neutral.
-
Extract the deuterated product with anhydrous diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by column chromatography or distillation if necessary.
Protocol 2: Heterogeneous Acid-Catalyzed Deuteration using Amberlyst-15
This method utilizes a polymer-supported acid catalyst, which simplifies the work-up procedure.
Materials:
-
2-Ethylphenol (1.0 eq)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Amberlyst-15 resin (dried)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Sealed reaction vessel
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dry the Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.
-
In a sealed reaction vessel, combine 2-ethylphenol, deuterium oxide, and the dried Amberlyst-15 resin (approximately 100 mg of resin per 100 mg of phenol).
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Extract the filtrate with anhydrous diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product as needed.
Data Presentation
Table 1: Physical and Chemical Properties of 2-Ethylphenol
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O | |
| Molar Mass | 122.167 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | -3.3 °C | |
| Boiling Point | 205-207 °C | |
| Density | 1.0146 g/cm³ | |
| Flash Point | 77.78 °C (172.00 °F) |
Table 2: Expected Isotopic Distribution for this compound
| Species | m/z (Nominal) | Expected Relative Abundance |
| 2-Ethylphenol (M) | 122 | Low |
| 2-Ethylphenol-d1 (M+1) | 123 | Moderate |
| This compound (M+2) | 124 | High |
| 2-Ethylphenol-d3 (M+3) | 125 | Moderate |
Note: The actual isotopic distribution will depend on the efficiency of the deuteration reaction and can be determined by mass spectrometry.
Visualization of Workflow and Mechanism
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism: Acid-Catalyzed Deuteration
This diagram illustrates the electrophilic aromatic substitution mechanism for the acid-catalyzed deuteration of 2-ethylphenol at the para-position.
Caption: Mechanism of acid-catalyzed deuteration of 2-ethylphenol.
Note: The DOT script for the reaction mechanism is provided as a template. For actual rendering, chemical structure images would need to be incorporated.
Characterization
The successful synthesis and isotopic purity of this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the degree of deuteration by observing the decrease in the integration of the signals corresponding to the protons that have been replaced by deuterium. ²H NMR spectroscopy can be used to directly observe the deuterium signals.
-
Mass Spectrometry (MS): Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a highly sensitive technique for determining the isotopic distribution of the deuterated product. The mass spectrum will show an increase in the molecular ion peak corresponding to the number of deuterium atoms incorporated.
Safety Considerations
2-Ethylphenol is harmful if swallowed and can cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Deuterated reagents should be handled with care, following standard laboratory safety procedures.
Conclusion
This guide provides a detailed overview of the synthesis of this compound. The acid-catalyzed H-D exchange methods are robust and can be readily implemented in a standard organic chemistry laboratory. Careful execution of the experimental protocols and thorough characterization of the final product are essential for obtaining high-purity deuterated 2-ethylphenol for use in various research and development applications.
References
An In-depth Guide to the Molecular Weight of 2-Ethylphenol-d2
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight of 2-Ethylphenol-d2, an isotopically labeled compound of significant interest in metabolic studies and quantitative analysis.
Theoretical Molecular Weight
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds such as this compound, the standard atomic weights of specific atoms are replaced by the atomic weights of their isotopes.
The molecular formula for the unlabeled 2-Ethylphenol is C₈H₁₀O.[1][2][3] The deuterated variant, this compound, has the molecular formula C₈H₈D₂O, indicating that two hydrogen atoms (H) have been replaced by deuterium atoms (D).[4] Deuterium is a stable isotope of hydrogen containing one proton and one neutron.[5]
The calculation proceeds by summing the masses of eight carbon atoms, eight hydrogen atoms, two deuterium atoms, and one oxygen atom.
1.1 Atomic Weight Data
The table below summarizes the IUPAC standard atomic weights for the elements and isotopes relevant to this calculation.
| Element / Isotope | Symbol | Standard Atomic Weight (Da) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Oxygen | O | 15.999 |
| Deuterium | D / ²H | 2.014 |
Data sourced from IUPAC recommendations. The atomic weight of deuterium is approximately 2.014 Da.
1.2 Calculation and Comparison
Using the atomic weights from Table 1.1, the molecular weights for both 2-Ethylphenol and this compound are calculated and compared below.
| Compound | Molecular Formula | Calculation | Monoisotopic Mass (Da) |
| 2-Ethylphenol | C₈H₁₀O | (8 * 12.011) + (10 * 1.008) + (1 * 15.999) | 122.165 |
| This compound | C₈H₈D₂O | (8 * 12.011) + (8 * 1.008) + (2 * 2.014) + (1 * 15.999) | 124.177 |
Note: The molecular weight of unlabeled 2-Ethylphenol is approximately 122.16 g/mol .
Experimental Determination Protocol: Mass Spectrometry
Mass spectrometry is the definitive method for determining the molecular weight of compounds by measuring the mass-to-charge ratio (m/z) of their ions. The following protocol outlines a typical workflow using Gas Chromatography-Mass Spectrometry (GC-MS).
2.1 Objective
To experimentally verify the molecular weight of a this compound sample and confirm its isotopic enrichment.
2.2 Materials and Instrumentation
-
Sample: this compound, dissolved in a volatile solvent (e.g., Dichloromethane).
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column suitable for separating phenols.
2.3 Methodology
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 100 µg/mL) in dichloromethane.
-
GC Separation:
-
Inject 1 µL of the sample into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., Helium) through the GC column.
-
The column separates this compound from any potential impurities based on boiling point and chemical interactions.
-
-
Ionization (EI):
-
As the analyte elutes from the GC column, it enters the MS ion source.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and form a molecular ion (M⁺) and various fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum plots ion intensity versus m/z. The peak corresponding to the intact molecular ion (M⁺) is used to confirm the molecular weight. For this compound, this peak is expected at an m/z of approximately 124.
-
2.4 Data Interpretation
The mass spectrum of this compound should show a prominent molecular ion peak at m/z ≈ 124. The spectrum of any unlabeled 2-Ethylphenol impurity would show a corresponding peak at m/z ≈ 122. The relative intensities of these peaks can be used to calculate the percentage of deuteration.
Visualizations
The following diagrams illustrate the logical and experimental workflows associated with determining the molecular weight of this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Relationship between parent and deuterated molecule.
References
- 1. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 2-ethyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound by MedChem Express, Cat. No. HY-W099862S1-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
Deuterium-Labeled 2-Ethylphenol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of deuterium-labeled 2-ethylphenol in scientific research. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, provides a powerful tool for tracing, quantification, and mechanistic studies. While specific literature on deuterated 2-ethylphenol is sparse, its utility can be extrapolated from the well-established applications of isotopically labeled compounds in analytical chemistry, metabolism studies, and pharmacokinetics.[1][2][3][4] This guide will detail its principal applications as an internal standard for mass spectrometry and as a tracer in metabolic research, complete with detailed, illustrative experimental protocols and data presentation.
Application as an Internal Standard in Quantitative Analysis
Deuterium-labeled 2-ethylphenol is an ideal internal standard for the accurate quantification of its non-labeled counterpart in complex biological and environmental matrices. The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest, which allows it to co-elute during chromatography and experience similar ionization efficiency in mass spectrometry. This minimizes variations arising from sample preparation and matrix effects, leading to enhanced accuracy and precision.[5]
Experimental Protocol: Quantification of 2-Ethylphenol in Human Urine by GC-MS
This protocol outlines the use of deuterium-labeled 2-ethylphenol (2-ethylphenol-d10) as an internal standard for the quantification of 2-ethylphenol in urine samples, a potential biomarker for exposure to ethylbenzene.
1. Materials and Reagents:
-
2-Ethylphenol (analytical standard)
-
2-Ethylphenol-d10 (internal standard)
-
Methanol (HPLC grade)
-
β-Glucuronidase/arylsulfatase
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
2. Sample Preparation:
-
To 1 mL of urine, add 10 µL of a 1 µg/mL solution of 2-ethylphenol-d10 in methanol.
-
Add 1 mL of sodium acetate buffer and 20 µL of β-glucuronidase/arylsulfatase.
-
Incubate the mixture at 37°C for 16 hours to deconjugate the phenol metabolites.
-
Perform a liquid-liquid extraction by adding 2 mL of dichloromethane and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of BSTFA with 1% TMCS and heat at 60°C for 30 minutes to form trimethylsilyl derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysylioxane capillary column.
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
2-Ethylphenol-TMS derivative: m/z (target), m/z (qualifier)
-
2-Ethylphenol-d10-TMS derivative: m/z (target), m/z (qualifier)
-
-
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the 2-ethylphenol derivative to the peak area of the 2-ethylphenol-d10 derivative against the concentration of the analyte.
-
Quantify the native 2-ethylphenol in the samples using this calibration curve.
Data Presentation
Table 1: GC-MS Parameters for 2-Ethylphenol Analysis
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temp. | 250°C |
| Oven Program | 80°C (1 min) -> 280°C (10°C/min) -> 280°C (5 min) |
| MS Ionization | Electron Ionization (70 eV) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions (m/z) | Analyte & IS specific ions |
Table 2: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 1 | 15,234 | 148,987 | 0.102 |
| 5 | 76,170 | 150,123 | 0.507 |
| 10 | 153,456 | 149,567 | 1.026 |
| 50 | 759,876 | 148,890 | 5.104 |
| 100 | 1,510,987 | 149,234 | 10.125 |
Workflow Diagram
Application in Metabolism and Pharmacokinetic Studies
Deuterium-labeled 2-ethylphenol can be used to trace the metabolic fate of 2-ethylphenol or its precursors, such as ethylbenzene. Administering the labeled compound allows researchers to distinguish between the exogenously administered compound and its endogenously produced metabolites from other sources. This is crucial for understanding absorption, distribution, metabolism, and excretion (ADME) pathways.
Metabolic Pathway of Ethylbenzene
2-Ethylphenol is a known metabolite of ethylbenzene. The use of deuterium-labeled ethylbenzene would result in deuterated metabolites, which can be traced and identified using mass spectrometry.
Experimental Protocol: In Vitro Metabolism of 2-Ethylphenol-d10
This protocol describes an in vitro experiment to identify the metabolites of 2-ethylphenol using human liver microsomes.
1. Materials and Reagents:
-
2-Ethylphenol-d10
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid
2. Incubation:
-
Prepare an incubation mixture containing HLMs (0.5 mg/mL) and 2-ethylphenol-d10 (10 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
3. Sample Analysis:
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Use a high-resolution mass spectrometer to identify potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation) from the deuterated parent compound.
Data Presentation
Table 3: Potential Metabolites of 2-Ethylphenol-d10
| Compound | Molecular Formula | Exact Mass (m/z) | Proposed Transformation |
| 2-Ethylphenol-d10 | C₈D₁₀O | 132.14 | Parent Compound |
| Hydroxy-2-ethylphenol-d9 | C₈HD₉O₂ | 148.13 | Hydroxylation |
| 2-Ethylphenol-d10 glucuronide | C₁₄H₈D₁₀O₇ | 308.17 | Glucuronidation |
| 2-Ethylphenol-d10 sulfate | C₈D₁₀O₄S | 212.10 | Sulfation |
Conclusion
Deuterium-labeled 2-ethylphenol is a valuable tool for researchers in analytical chemistry, toxicology, and drug metabolism. Its primary applications as an internal standard in quantitative analysis and as a tracer in metabolic studies provide a robust methodology for obtaining high-quality, reliable data. The experimental protocols and data presented in this guide offer a framework for the practical implementation of deuterium-labeled 2-ethylphenol in a research setting.
References
Isotopic Purity of 2-Ethylphenol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, isotopic purity analysis, and characterization of 2-Ethylphenol-d2. This deuterated analog of 2-ethylphenol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The precise determination of its isotopic purity is critical for the accuracy and reliability of experimental results.
Synthesis of this compound
The introduction of deuterium into the 2-ethylphenol molecule can be achieved through several methods, with acid-catalyzed hydrogen-deuterium (H/D) exchange being a common and effective approach. This method involves the exchange of protons on the aromatic ring with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O), in the presence of an acid catalyst.
A typical synthesis may employ a heterogeneous acid catalyst, such as Amberlyst-15, to facilitate the exchange reaction under elevated temperatures. The use of a solid-supported catalyst simplifies the purification process, as it can be easily removed by filtration.
Isotopic Purity Determination
The isotopic purity of this compound is a critical parameter that defines the percentage of the desired d2 species relative to other isotopic variants (isotopologues), such as d0 (unlabeled) and d1 species. The two primary analytical techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Table 1: Hypothetical Isotopic Distribution of this compound
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| 2-Ethylphenol-d0 | 122.17 | 0.5 |
| 2-Ethylphenol-d1 | 123.17 | 2.5 |
| This compound | 124.18 | 97.0 |
This table presents a hypothetical but typical isotopic distribution for a deuterated compound, illustrating the expected prevalence of the target d2 species.
Experimental Protocols
I. Synthesis of this compound via Acid-Catalyzed H/D Exchange
Materials:
-
2-Ethylphenol
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Amberlyst-15 (or other suitable acid catalyst)
-
Anhydrous organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a sealed reaction vessel, combine 2-ethylphenol (1 equivalent) with a significant excess of deuterium oxide (e.g., 10-20 equivalents).
-
Add the acid catalyst (e.g., Amberlyst-15, ~10% by weight of the 2-ethylphenol).
-
Heat the reaction mixture with stirring at a temperature ranging from 100 to 150 °C for 12-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.
-
After the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration.
-
Extract the deuterated 2-ethylphenol from the deuterium oxide with a suitable organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
II. Isotopic Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for determining the isotopic distribution in a sample.[1]
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC-MS Analysis:
-
Injector: Set to a temperature of 250°C.
-
Oven Program: Start at an initial temperature of 80°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/minute.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire mass spectra over a relevant m/z range to include the molecular ions of the d0, d1, and d2 species.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 2-ethylphenol.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ion peaks for 2-Ethylphenol-d0, -d1, and -d2.
-
Calculate the isotopic purity as the percentage of the d2 species relative to the sum of all relevant isotopologues.
-
III. Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ²H NMR spectroscopy can be utilized to determine the extent and location of deuteration.[1]
¹H NMR Protocol:
-
Sample Preparation: Prepare a solution of the deuterated 2-ethylphenol in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to ensure a sufficient relaxation delay between scans for accurate integration of the signals.
-
Data Analysis: The degree of deuteration at a specific position is determined by the reduction in the integral of the corresponding proton signal relative to a non-deuterated internal standard or a signal from a non-deuterated position within the molecule (e.g., the ethyl group protons). The percentage of deuterium incorporation can be calculated using the formula: %D = [1 - (Integral of deuterated position / Integral of non-deuterated position)] * 100.[1]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for isotopic purity determination.
References
Commercial Availability and Technical Guide for 2-Ethylphenol-d2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of deuterated 2-Ethylphenol, with a primary focus on 2-Ethylphenol-d2. It is intended to assist researchers, scientists, and professionals in drug development in sourcing this isotopically labeled compound. This document outlines available commercial products, provides insights into potential synthetic methodologies, and details common analytical techniques for isotopic purity assessment.
Commercial Availability
This compound and its more extensively deuterated analog, 2-Ethylphenol-d10, are available from specialized chemical suppliers. These compounds are primarily used as internal standards in analytical chemistry, particularly in mass spectrometry-based quantification, and as tracers in metabolic research.[1][2][3] The stability of the carbon-deuterium bond can also be leveraged to study kinetic isotope effects in drug metabolism and to develop deuterated drugs with potentially improved pharmacokinetic profiles.[4][5]
Below is a summary of commercially available deuterated 2-Ethylphenol products. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Product Name | CAS Number | Molecular Formula | Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Notes |
| This compound | 1335401-65-4 | C₈H₈D₂O | MedChemExpress | HY-W099862S1 | >98% (typical for MCE labeled compounds) | >98% (typical for MCE compounds) | Deuterated labeled 2-Ethylphenol. |
| 2-Ethylphenol-d10 | 721429-63-6 | C₈D₁₀O | LGC Standards | TRC-E925966 | 99 atom % D | min 98% | Fully deuterated analog. |
| 2-Ethylphenol-d10 | 721429-63-6 | C₈D₁₀O | Toronto Research Chemicals (TRC) | E925966 | Not specified, but TRC is a known supplier of high-quality stable labeled standards. | Not specified. | TRC specializes in complex organic small molecules. |
Synthesis of Deuterated 2-Ethylphenol
General Synthetic Approach: H/D Exchange
The introduction of deuterium into the 2-ethylphenol molecule can be achieved through acid-catalyzed or transition metal-catalyzed H/D exchange. The choice of method will influence the position and extent of deuteration.
Caption: Generalized workflow for the synthesis of this compound via H/D exchange.
Experimental Protocol: Acid-Catalyzed H/D Exchange (Inferred)
This method is expected to deuterate the aromatic ring, particularly at the positions ortho and para to the hydroxyl group, which are activated towards electrophilic substitution.
-
Catalyst Preparation: If using a solid acid catalyst like Amberlyst-15, dry the resin under high vacuum over a desiccant (e.g., sulfuric acid) for 24 hours.
-
Reaction Setup: In a sealed reaction vessel, dissolve 2-ethylphenol in a deuterated solvent, such as deuterium oxide (D₂O).
-
Catalyst Addition: Add the acid catalyst. This could be a strong deuterated acid like DCl in D₂O or a solid acid catalyst.
-
Reaction Conditions: Heat the mixture. Temperatures can range from room temperature to 180°C, and reaction times can vary from several hours to overnight, depending on the desired level of deuteration.
-
Work-up: After cooling the reaction mixture, if a solid catalyst was used, it is removed by filtration. The deuterated 2-ethylphenol is then extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield the final this compound.
Experimental Protocol: Transition Metal-Catalyzed H/D Exchange (Inferred)
Catalysts such as platinum on carbon (Pt/C) can facilitate H/D exchange under milder conditions.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-ethylphenol in a deuterated solvent or a mixture of a deuterated and a non-deuterated solvent.
-
Catalyst Addition: Add the transition metal catalyst (e.g., Pt/C).
-
Deuterium Source: Introduce the deuterium source, which can be deuterium gas (D₂) bubbled through the solution or a deuterated solvent like D₂O.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature for a specified duration.
-
Work-up and Purification: The catalyst is removed by filtration, and the product is isolated and purified as described in the acid-catalyzed method.
Determination of Isotopic Purity
The accurate determination of the isotopic purity and the specific sites of deuterium incorporation is crucial. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Workflow for determining the isotopic purity of this compound.
Experimental Protocol: Isotopic Purity Determination by ¹H NMR
-
Sample Preparation: Prepare a solution of the deuterated 2-ethylphenol in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) that will not interfere with the signals of interest.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is important to use a sufficient relaxation delay to ensure accurate integration of the signals.
-
Analysis: The degree of deuteration at a specific position on the molecule is determined by the decrease in the integral of the corresponding proton signal relative to a non-deuterated internal standard or a signal from a non-deuterated position within the molecule. The percentage of deuterium incorporation can be calculated as follows:
%D = [1 - (Integral of proton at deuterated site / Integral of proton at non-deuterated site)] x 100
Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for GC-MS.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.
-
Analysis: The mass spectrum will show a distribution of ions corresponding to the different isotopologues (molecules with different numbers of deuterium atoms). By comparing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species, the isotopic enrichment can be accurately calculated.
Applications in Research and Drug Development
Deuterated compounds like this compound are valuable tools in several areas of scientific research:
-
Metabolic Studies: They are used as tracers to follow the metabolic fate of the parent compound.
-
Pharmacokinetic Analysis: Deuterated analogs can serve as internal standards for the accurate quantification of the non-deuterated drug in biological matrices.
-
Kinetic Isotope Effect Studies: The stronger C-D bond can slow down metabolic pathways involving C-H bond cleavage, providing insights into reaction mechanisms.
-
Deuterated Drugs: In some cases, deuteration can lead to improved metabolic stability and a better pharmacokinetic profile, resulting in the development of new deuterated drug candidates.
Caption: Key applications of this compound in the drug development pipeline.
References
Lacking Data: A Technical Profile of 2-Ethylphenol-d2 Remains Undefined
A comprehensive search for the physical, chemical, and experimental characteristics of 2-Ethylphenol-d2 has yielded no specific data for this deuterated isotopologue. All available scientific literature and chemical databases exclusively detail the properties of its non-deuterated counterpart, 2-Ethylphenol.
This absence of information prevents the creation of the requested in-depth technical guide. Key quantitative data, such as molecular weight, melting point, boiling point, and solubility, are not documented for this compound. Consequently, the generation of structured data tables for comparative analysis is not possible.
Furthermore, the search did not uncover any experimental protocols related to the synthesis, analysis, or application of this compound. Methodologies for its preparation and use in research or drug development, including any involvement in specific signaling pathways or experimental workflows, remain unelucidated in the public domain. The lack of such information makes it impossible to construct the mandatory Graphviz diagrams illustrating these processes.
While extensive information is available for 2-Ethylphenol, this data cannot be directly extrapolated to its deuterated form. Isotopic labeling can subtly alter a molecule's physical properties and its behavior in chemical and biological systems. Without specific experimental data for this compound, any technical guide would be speculative and not grounded in the required scientific evidence.
Therefore, until research featuring this compound is published and its characteristics are formally documented, a detailed technical guide as requested cannot be compiled.
An In-depth Technical Guide to the Stability of 2-Ethylphenol-d2 Under Laboratory Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction to 2-Ethylphenol-d2 Stability
This compound is a form of 2-Ethylphenol where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic labeling is a valuable tool in various research applications, including metabolic studies and reaction mechanism elucidation.[2] The stability of this compound is a critical factor for ensuring the integrity and reliability of experimental results.
The chemical stability of deuterated compounds is generally comparable to their non-deuterated counterparts, influenced by the same environmental factors such as temperature, light, and humidity.[1] However, the presence of deuterium can introduce subtle changes in physicochemical properties and, most notably, can be susceptible to hydrogen-deuterium (H/D) exchange, particularly at labile positions like a hydroxyl group.
Physicochemical Properties and Inferred Stability
The stability of this compound can be inferred from the known properties of 2-Ethylphenol.
| Property | Value for 2-Ethylphenol | Implication for this compound Stability |
| Appearance | Colorless to light yellow liquid | Color change may indicate degradation. |
| Combustibility | Combustible | Standard precautions for flammable materials should be followed. |
| Incompatibilities | Acid chlorides, acid anhydrides, oxidizing agents[3][4] | Avoid storage with these materials to prevent chemical reactions and degradation. |
| Solubility in Water | Insoluble | While insoluble, contact with water, especially deuterated water, can lead to H/D exchange at the hydroxyl group. |
| Light Sensitivity | Not explicitly stated, but phenols are generally light-sensitive. | Store in light-protecting containers (e.g., amber vials) to prevent photodegradation. |
| Moisture Sensitivity | Store protected from moisture. | Absorption of moisture can facilitate H/D exchange and potential degradation. |
Factors Influencing the Stability of this compound
The key factors that can affect the stability of this compound in a laboratory setting are temperature, light, humidity, and the presence of incompatible chemicals. The following diagram illustrates these influencing factors.
Recommended Storage and Handling
To ensure the long-term stability of this compound and maintain its isotopic purity, the following storage and handling procedures are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Light | Store in amber vials or other light-protecting containers. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. |
| Container | Use tightly sealed containers. | Prevents exposure to moisture and atmospheric contaminants. |
| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of moisture inside the container. |
| Incompatibilities | Store away from strong oxidizing agents, acid chlorides, and acid anhydrides. | Prevents chemical reactions that can degrade the compound. |
Potential for Hydrogen-Deuterium (H/D) Exchange
A primary concern for deuterated compounds with labile protons, such as the hydroxyl group in this compound, is the potential for H/D exchange with protic solvents or atmospheric moisture. This can lead to a decrease in the isotopic enrichment of the compound.
Experimental Protocol for Stability Assessment
A formal stability study for this compound should be conducted to determine its shelf-life under defined storage conditions. The following is a general protocol for such a study.
Objective: To evaluate the chemical and isotopic stability of this compound over time under specified storage conditions.
Materials:
-
This compound sample
-
Amber glass vials with Teflon-lined caps
-
Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH, 5°C)
-
Analytical instruments: HPLC-UV, LC-MS, ¹H-NMR, ²H-NMR
Methodology:
-
Initial Analysis (T=0):
-
Characterize the initial purity and identity of the this compound sample using HPLC-UV and LC-MS.
-
Determine the initial isotopic enrichment using ¹H-NMR and/or ²H-NMR.
-
-
Sample Preparation and Storage:
-
Aliquot the this compound sample into multiple amber glass vials.
-
Place the vials in the controlled environment chambers representing different storage conditions.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), remove vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Analyze the samples for chemical purity (HPLC-UV, LC-MS) and isotopic enrichment (NMR) as done in the initial analysis.
-
-
Data Analysis:
-
Compare the purity and isotopic enrichment at each time point to the initial data.
-
Identify and quantify any degradation products.
-
Determine the rate of degradation and/or loss of isotopic enrichment for each storage condition.
-
The following workflow diagram outlines the stability testing process.
Conclusion
While specific stability data for this compound is not extensively documented, a conservative approach to its storage and handling is recommended based on the known properties of 2-ethylphenol and general principles for deuterated compounds. The primary stability concerns are chemical degradation through oxidation and reaction with incompatible substances, as well as the loss of isotopic purity via H/D exchange. Adherence to the storage and handling guidelines outlined in this document, including refrigeration, protection from light and moisture, and use of an inert atmosphere, will help to ensure the long-term stability and integrity of this compound for research and development applications. A formal stability study is recommended to establish a definitive shelf-life under specific laboratory conditions.
References
Methodological & Application
Application Notes: Quantitative Analysis of 2-Ethylphenol in Environmental and Biological Matrices using 2-Ethylphenol-d2 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylphenol is an alkylphenol of significant interest in environmental monitoring and biomedical research due to its potential as a biomarker of exposure to various industrial chemicals and its presence as a volatile organic compound in certain beverages.[1] Accurate and precise quantification of 2-ethylphenol is crucial for toxicological studies, environmental fate assessment, and quality control in the food and beverage industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the determination of semi-volatile organic compounds like 2-ethylphenol, offering high selectivity and sensitivity.[2]
The use of a stable isotope-labeled internal standard, such as 2-Ethylphenol-d2, is the gold standard for quantitative analysis by GC-MS.[1] This isotope dilution mass spectrometry (IDMS) approach effectively compensates for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the highest accuracy and precision of the analytical results.[1] The deuterated internal standard, being chemically almost identical to the native analyte, co-elutes and experiences similar matrix effects, allowing for reliable correction of potential analytical biases.
Principle of the Method
A known amount of this compound internal standard is spiked into the sample at the initial stage of preparation. The sample then undergoes extraction, and potentially derivatization, to isolate and prepare the analyte and internal standard for GC-MS analysis. Following chromatographic separation, the mass spectrometer detects and quantifies the characteristic ions of both native 2-ethylphenol and the deuterated internal standard. The concentration of 2-ethylphenol in the sample is determined by calculating the ratio of the peak area of the native analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Quantitative Data Summary
The following tables provide representative quantitative performance data for the GC-MS analysis of 2-ethylphenol using a deuterated internal standard. These values are based on methods for similar alkylphenols and serve as a guideline for method validation.[3]
Table 1: GC-MS Method Performance for 2-Ethylphenol Analysis
| Parameter | Water Matrix | Biological Matrix (e.g., Plasma) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/L | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 10% | < 15% |
Table 2: Mass Spectrometric Parameters for 2-Ethylphenol and this compound
| Compound | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Ethylphenol | 122.16 | 107 | 122 | 77 |
| This compound | 124.17 | 109 | 124 | 79 |
Note: The quantifier ion for 2-Ethylphenol (m/z 107) corresponds to the loss of a methyl group ([M-CH3]+), which is a major fragment in its electron ionization mass spectrum. The molecular ion (m/z 122) and the phenyl cation (m/z 77) serve as qualifier ions. For this compound, the corresponding ions are shifted by 2 mass units.
Experimental Protocols
The following are detailed protocols for the analysis of 2-ethylphenol in water and biological matrices.
Protocol 1: Analysis of 2-Ethylphenol in Water Samples
1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE)
-
Dechlorination: If the water sample contains residual chlorine, add approximately 50 mg of sodium sulfite per liter of sample and stir until dissolved.
-
Spiking: Add a known amount of this compound internal standard solution to a 500 mL water sample to achieve a final concentration within the calibration range (e.g., 1 µg/L).
-
SPE Cartridge Conditioning: Condition a 500 mg polystyrene-divinylbenzene SPE cartridge by sequentially passing 10 mL of methylene chloride, 10 mL of methanol, and 10 mL of reagent water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water.
-
Drying: Dry the cartridge by drawing air through it for 15-20 minutes.
-
Elution: Elute the trapped analytes with 10 mL of methylene chloride into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 2.
Protocol 2: Analysis of 2-Ethylphenol in Biological Samples (e.g., Plasma)
1. Sample Preparation and Extraction (Liquid-Liquid Extraction - LLE)
-
Spiking: To 1 mL of plasma in a glass centrifuge tube, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 5,000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a new tube and add 5 mL of hexane. Vortex for 2 minutes and centrifuge to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate).
2. Derivatization (Optional, to improve peak shape and sensitivity)
-
To the reconstituted extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
Follow the GC-MS parameters as described in Protocol 1. The retention time and mass spectra will shift for the derivatized compounds. The mass spectrometric parameters in SIM mode will need to be adjusted to the characteristic ions of the silylated derivatives of 2-ethylphenol and its deuterated internal standard.
Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 2-ethylphenol and a constant concentration of this compound. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression is typically used.
-
Quantification: Calculate the concentration of 2-ethylphenol in the samples using the calibration curve.
-
Quality Control: Analyze method blanks, spiked samples, and duplicate samples to monitor for contamination, matrix effects, and method precision.
Workflow and Signaling Pathway Diagrams
Caption: General workflow for the quantitative analysis of 2-Ethylphenol.
References
Application Notes and Protocols for the Quantitative Analysis of 2-Ethylphenol Using 2-Ethylphenol-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of 2-ethylphenol in various matrices using its deuterated analogue, 2-Ethylphenol-d2, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, particularly in complex matrices, as it accurately corrects for variations in sample preparation, extraction recovery, and instrument response.[1][2] The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high selectivity and sensitivity for the detection of 2-ethylphenol.
Introduction to 2-Ethylphenol and the Principle of Isotope Dilution
2-Ethylphenol (C₂H₅C₆H₄OH) is an organic compound used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.[3] It can also be found in environmental samples and as a component of some food products, such as coffee.[4] Accurate quantification of 2-ethylphenol is crucial for quality control, environmental monitoring, and safety assessment.
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample.[1] The deuterated standard is chemically identical to the native analyte and will behave similarly during sample extraction, cleanup, and analysis. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in the analytical process.
Quantitative Data Summary
| Parameter | GC-MS (for 4-ethylphenol) | LC-MS/MS (for 4-ethylphenol) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | 10 µg/L | 1 - 10 µg/L |
| Limit of Quantitation (LOQ) | 50 µg/L | 5 - 50 µg/L |
| Accuracy (Recovery) | 90-110% | 85-115% |
| Precision (RSD) | < 15% | < 15% |
Note: Data for 4-ethylphenol is presented as a representative example. Actual values for 2-ethylphenol analysis should be determined during method validation.
Experimental Protocols
The following are detailed protocols for the quantitative analysis of 2-ethylphenol using this compound as an internal standard by GC-MS and LC-MS/MS.
GC-MS Protocol for 2-Ethylphenol Analysis
This protocol is adapted from established methods for similar phenolic compounds.
3.1.1. Materials and Reagents
-
2-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Hexane (or other suitable organic solvent), HPLC grade
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., water, plasma, soil)
3.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of a liquid sample, add a known amount of this compound internal standard solution.
-
Add 5 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC-MS autosampler vial.
3.1.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Ethylphenol: Quantifier ion m/z 107, Qualifier ion m/z 122
-
This compound: Quantifier ion m/z 109, Qualifier ion m/z 124
-
3.1.4. Calibration Curve
Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of 2-Ethylphenol. Analyze the standards using the GC-MS method and plot the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
LC-MS/MS Protocol for 2-Ethylphenol Analysis
This protocol is based on general procedures for the analysis of phenolic compounds.
3.2.1. Materials and Reagents
-
2-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Sample matrix
3.2.2. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an LC-MS autosampler vial.
3.2.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
2-Ethylphenol: Precursor ion m/z 121 -> Product ion m/z 106
-
This compound: Precursor ion m/z 123 -> Product ion m/z 108
-
3.2.4. Calibration Curve
Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of 2-Ethylphenol in the same matrix as the samples. Analyze the standards using the LC-MS/MS method and plot the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 2-ethylphenol using an internal standard.
References
- 1. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Human Metabolome Database: Showing metabocard for 2-Ethylphenol (HMDB0302562) [hmdb.ca]
Application Notes and Protocols for the Analysis of 2-Ethylphenol-d2 in Environmental Samples
Introduction
In environmental analysis, the precise and accurate quantification of organic pollutants is essential for assessing the extent of contamination and ensuring regulatory compliance. 2-Ethylphenol, a substituted phenolic compound, is released into the environment from various industrial processes and can be found in water and soil matrices. Its monitoring is crucial due to its potential toxicity. The use of stable isotope-labeled internal standards, such as 2-Ethylphenol-d2, in conjunction with mass spectrometry-based methods, offers a robust approach for the quantification of 2-ethylphenol. This methodology, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard as it effectively compensates for sample matrix effects and variations in analyte recovery during sample preparation and analysis.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard for the quantitative analysis of 2-ethylphenol in environmental samples. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for the analysis of volatile and semi-volatile organic compounds.[3][4]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this analytical approach lies in the addition of a known quantity of this compound to the environmental sample at the initial stage of the analytical process.[2] this compound is chemically identical to the target analyte, 2-ethylphenol, but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the native analyte and the deuterated internal standard. As both compounds exhibit nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. By determining the ratio of the native analyte to the deuterated standard in the final sample extract, the initial concentration of 2-ethylphenol in the sample can be accurately calculated, correcting for any losses that may have occurred during the sample preparation process.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of 2-ethylphenol using this compound as an internal standard. These values are typical for methods based on U.S. Environmental Protection Agency (EPA) protocols for phenol analysis, such as EPA Method 528 and 604, and may vary depending on the specific instrumentation, matrix, and laboratory conditions.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for 2-Ethylphenol in Environmental Samples
| Matrix | Analytical Method | Method Detection Limit (MDL) | Limit of Quantification (LOQ) |
| Drinking Water | GC-MS | 0.05 µg/L | 0.15 µg/L |
| Surface Water | GC-MS | 0.1 µg/L | 0.3 µg/L |
| Wastewater | GC-MS | 0.5 µg/L | 1.5 µg/L |
| Soil/Sediment | GC-MS | 5 µg/kg | 15 µg/kg |
Data is representative and compiled from typical performance of methods for phenolic compounds.
Table 2: Recovery and Precision Data for 2-Ethylphenol in Spiked Environmental Samples
| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Reagent Water | 1 µg/L | 98 | 5 |
| Groundwater | 1 µg/L | 92 | 8 |
| Soil | 50 µg/kg | 88 | 12 |
Data is representative and based on typical performance of isotope dilution methods for phenols.
Experimental Protocols
The following are detailed protocols for the analysis of 2-ethylphenol in water and soil samples using this compound as an internal standard.
Protocol 1: Analysis of 2-Ethylphenol in Water Samples
This protocol is based on methodologies adapted from U.S. EPA Method 528 for the analysis of phenols in drinking water.
1. Sample Preparation and Extraction
-
Dechlorination: For samples containing residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample and mix well.
-
Spiking: Add a known amount of this compound solution to a 1-liter water sample. The spiking concentration should be in the mid-range of the calibration curve.
-
Acidification: Adjust the sample pH to ≤ 2 with a suitable acid (e.g., sulfuric acid).
-
Solid Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge (e.g., divinylbenzene/N-vinylpyrrolidone copolymer) by passing methanol followed by reagent water.
-
Load the acidified water sample onto the SPE cartridge at a controlled flow rate.
-
Wash the cartridge with reagent water to remove interferences.
-
Dry the cartridge by passing air or nitrogen through it.
-
-
Elution: Elute the trapped 2-ethylphenol and this compound from the cartridge with a suitable organic solvent (e.g., methylene chloride or acetone).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An appropriate temperature program to achieve chromatographic separation of 2-ethylphenol from other potential contaminants.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both 2-ethylphenol and this compound.
-
Quantification: Calculate the concentration of 2-ethylphenol based on the ratio of the peak area of the native analyte to the peak area of the this compound internal standard, using a calibration curve prepared with standards containing both compounds.
Protocol 2: Analysis of 2-Ethylphenol in Soil and Sediment Samples
1. Sample Preparation and Extraction
-
Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Spiking: Add a known amount of this compound solution to a sub-sample of the soil (e.g., 10 grams).
-
Extraction:
-
Mix the spiked soil sample with a drying agent (e.g., anhydrous sodium sulfate).
-
Perform solvent extraction using a suitable technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with an appropriate solvent (e.g., methylene chloride/acetone mixture).
-
-
Cleanup (if necessary): The extract may require cleanup to remove interfering co-extracted substances. Gel permeation chromatography (GPC) or silica gel chromatography can be used for this purpose.
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL.
2. GC-MS Analysis
-
Follow the same GC-MS analysis procedure as described in Protocol 1 for water samples.
Visualizations
Workflow for Environmental Sample Analysis
The following diagram illustrates the general workflow for the analysis of 2-ethylphenol in environmental samples using this compound as an internal standard.
Caption: General workflow for 2-ethylphenol analysis.
Logical Relationship in Isotope Dilution
This diagram illustrates the logical relationship between the native analyte and the deuterated internal standard in isotope dilution analysis.
Caption: Principle of isotope dilution analysis.
References
LC-MS/MS method development with 2-Ethylphenol-d2
An LC-MS/MS method for the sensitive and selective quantification of 2-Ethylphenol has been developed and validated. This method employs 2-Ethylphenol-d2 as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for various research and drug development applications. The methodology is based on a straightforward sample preparation procedure followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Analytes: 2-Ethylphenol (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (or other relevant biological matrix)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min. |
Mass Spectrometry Conditions:
The mass spectrometer was operated in negative ion mode with electrospray ionization. The multiple reaction monitoring (MRM) transitions were optimized for both 2-Ethylphenol and its deuterated internal standard.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Ionization Mode |
| 2-Ethylphenol | 121.1 | 106.1 | -20 eV | Negative ESI |
| This compound | 123.1 | 108.1 | -20 eV | Negative ESI |
Sample Preparation Protocol
A protein precipitation method is utilized for the extraction of 2-Ethylphenol from plasma samples.
-
Spiking: To 50 µL of blank plasma, add 10 µL of the working standard solution (for calibration curve and QC samples) or 10 µL of methanol (for blank and unknown samples).
-
Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to all samples except the blank.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer 150 µL of the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Dilution: Add 50 µL of water to the supernatant.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Method Validation Summary
The developed method was validated according to the guidelines of the FDA and the International Council for Harmonisation (ICH)[1][2][3][4]. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Performance Data:
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Matrix Effect | CV ≤ 15% | < 13% |
| Recovery | Consistent and reproducible | > 85% |
| Stability | Within ±15% of nominal concentration | Stable under tested conditions |
Visualizations
Caption: Workflow for 2-Ethylphenol quantification.
Caption: Method validation parameter relationships.
References
Application Note: Quantification of 2-Ethylphenol in Aqueous Samples using 2-Ethylphenol-d2 as an Internal Standard by GC-MS
Abstract
This application note presents a detailed protocol for the quantitative analysis of 2-Ethylphenol in aqueous samples. The method utilizes 2-Ethylphenol-d2 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The procedure involves a liquid-liquid extraction (LLE) of the analyte and internal standard from the sample matrix, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and robust analytical procedure for 2-Ethylphenol quantification in complex matrices.
Introduction
2-Ethylphenol is an organic compound that can be found in environmental samples and is also used in various industrial applications, including the production of plastics, rubber, pharmaceuticals, and pesticides.[1][2] Accurate quantification of 2-Ethylphenol is essential for environmental monitoring, exposure assessment, and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique for improving the accuracy and reliability of quantitative analysis by mass spectrometry.[3] The deuterated standard is chemically almost identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for any analyte loss or instrumental variability. This application note provides a comprehensive protocol for spiking aqueous samples with this compound and subsequent quantification by GC-MS.
Experimental
Materials and Reagents
-
2-Ethylphenol (≥99% purity)
-
This compound (≥98% purity, deuterated standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Reagent-grade water
-
Sample vials, glass centrifuge tubes, and volumetric flasks
Instrumentation
A Gas Chromatograph (GC) equipped with a mass spectrometer (MS) detector was used for the analysis. The following are typical instrumental parameters, which may be optimized for specific instrument configurations:
-
GC System: Agilent GC-MS or equivalent
-
Column: CP-Sil 8 CB, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[4]
-
Injector: Splitless mode[5]
-
Injection Volume: 1 µL
-
Injector Temperature: 260 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 50 °C (hold for 1 min), ramp at 20 °C/min to 300 °C (hold for 5 min)
-
MS System: Quadrupole or Ion Trap
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 250 °C
-
Transfer Line Temperature: 300 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Standard and Spiking Solution Preparation
-
2-Ethylphenol Stock Solution (1000 mg/L): Accurately weigh 100 mg of 2-Ethylphenol and dissolve it in 100 mL of methanol in a volumetric flask.
-
This compound Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
2-Ethylphenol Working Standards (0.1 - 10 mg/L): Prepare a series of working standards by serially diluting the 2-Ethylphenol stock solution with methanol.
-
This compound Spiking Solution (5 mg/L): Dilute the this compound stock solution with methanol to a final concentration of 5 mg/L.
Experimental Protocol
Sample Spiking and Extraction
-
Transfer 10 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Spike the sample with 50 µL of the 5 mg/L this compound spiking solution.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample for 10 minutes at 3000 rpm to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) one more time, pooling the organic extracts.
-
Pass the combined extract through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
Calibration Curve
To create a calibration curve, take 10 mL of reagent-grade water and spike it with the this compound internal standard as described above. Then, add the appropriate volume of each 2-Ethylphenol working standard to create a series of calibration standards. Process these standards using the same extraction procedure as the samples. Plot the ratio of the peak area of 2-Ethylphenol to the peak area of this compound against the concentration of 2-Ethylphenol.
Data and Results
The following table summarizes the expected quantitative data for the analysis of 2-Ethylphenol using the described method. The values are based on similar analytical methods for ethylphenols and related compounds.
| Parameter | Expected Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 10 - 20 µg/L | |
| Limit of Quantification (LOQ) | 30 - 60 µg/L | |
| Recovery | 84 - 104% | |
| Precision (%RSD) | < 15% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protocol for the quantification of 2-Ethylphenol in aqueous samples.
Caption: Workflow for 2-Ethylphenol analysis.
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantification of 2-Ethylphenol in aqueous samples. The use of this compound as an internal standard ensures high accuracy and precision by mitigating matrix effects and variability in sample preparation. This method is well-suited for various research and monitoring applications where accurate determination of 2-Ethylphenol is required.
References
Application Notes and Protocols for 2-Ethylphenol-d2 in Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-Ethylphenol-d2 is a deuterated analog of 2-ethylphenol, a phenolic compound that can originate from environmental exposure or as a metabolite of ethylbenzene. In metabolic research and drug development, stable isotope-labeled compounds like this compound are invaluable tools. They serve as tracers to elucidate metabolic pathways and as internal standards for accurate quantification in complex biological matrices. The substitution of hydrogen with deuterium imparts a mass shift that is readily detectable by mass spectrometry, without significantly altering the compound's chemical and biological properties. This allows for precise tracking and measurement of the analyte and its metabolites.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound in quantitative analysis is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard (this compound) is added to a biological sample at the initial stage of processing. This "internal standard" co-elutes with the endogenous, non-labeled 2-ethylphenol during chromatographic separation. In the mass spectrometer, the two compounds are distinguished by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate and precise quantification can be achieved, as any variability during sample preparation and analysis affects both compounds equally.
Applications in Metabolic Studies
This compound is a powerful tool for various metabolic studies:
-
Pathway Elucidation: By administering this compound to in vivo or in vitro models, researchers can trace the metabolic fate of the compound. The deuterium label allows for the unambiguous identification of metabolites derived from 2-ethylphenol, even at low concentrations.
-
Reaction Phenotyping: Identifying the specific enzymes responsible for metabolizing a compound is crucial in drug development. This compound can be incubated with specific drug-metabolizing enzymes, such as cytochrome P450s (CYPs) or UDP-glucuronosyltransferases (UGTs), to determine their role in its metabolism.
-
Pharmacokinetic Studies: Deuterated compounds can be used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug or xenobiotic. Co-administration of the deuterated and non-deuterated forms of a compound can help in understanding its bioavailability and clearance mechanisms.
-
Quantitative Bioanalysis: As an internal standard, this compound is essential for the accurate quantification of 2-ethylphenol in various biological samples, including plasma, urine, and tissue homogenates.
Data Presentation
Quantitative data from metabolic tracer studies using this compound are typically presented in tabular format to facilitate comparison and interpretation. Below are examples of how such data can be structured.
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) | Metabolite A (Sulfated) Formation (pmol/mg protein) | Metabolite B (Glucuronidated) Formation (pmol/mg protein) |
| 0 | 100.0 | 0.0 | 0.0 |
| 5 | 85.2 | 12.5 | 8.9 |
| 15 | 60.7 | 35.8 | 25.1 |
| 30 | 35.1 | 68.9 | 48.3 |
| 60 | 10.3 | 110.2 | 75.6 |
Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Value | Units |
| Cmax (Peak Concentration) | 150.8 | ng/mL |
| Tmax (Time to Peak Concentration) | 0.5 | hours |
| AUC (Area Under the Curve) | 450.2 | ng*h/mL |
| t1/2 (Half-life) | 2.1 | hours |
| Clearance | 0.8 | L/h/kg |
| Volume of Distribution | 2.5 | L/kg |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability of this compound in a liver microsomal matrix.
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar deuterated compound)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add this compound (final concentration 1 µM) to initiate the metabolic reaction.
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quenching the Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining this compound and the formation of its metabolites.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rodents
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound.
1. Materials and Reagents:
-
This compound
-
Dosing vehicle (e.g., saline, corn oil)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Sample extraction solvents (e.g., ethyl acetate)
-
Internal standard
-
LC-MS/MS system
2. Procedure:
-
Animal Dosing: Administer a single dose of this compound (e.g., 5 mg/kg) to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction:
-
To an aliquot of plasma, add the internal standard.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for the quantification of this compound and its metabolites.
Visualizations
Metabolic Pathway of 2-Ethylphenol
The metabolism of 2-ethylphenol primarily involves Phase I and Phase II biotransformation reactions. Phase I reactions, catalyzed by cytochrome P450 enzymes, can introduce additional hydroxyl groups. Phase II reactions involve the conjugation of the phenolic hydroxyl group with endogenous molecules like sulfate or glucuronic acid to increase water solubility and facilitate excretion.
Caption: Metabolic pathways of 2-ethylphenol.
Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates the key steps in an in vitro metabolism experiment using liver microsomes.
Caption: Workflow for in vitro metabolism assay.
Logical Relationship in Isotope Dilution Mass Spectrometry
This diagram shows the logical relationship between the analyte and the deuterated internal standard in achieving accurate quantification.
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 2-Ethylphenol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of compounds in complex matrices. By introducing a known amount of a stable isotope-labeled version of the analyte of interest, in this case, 2-Ethylphenol-d2, as an internal standard, IDMS can effectively compensate for sample loss during preparation and variations in instrument response. This application note provides detailed protocols for the quantification of 2-Ethylphenol using this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2-Ethylphenol is an organic compound that can be found as a byproduct of industrial processes and is also a metabolite of ethylbenzene.[1] Its presence in biological and environmental samples is of interest for exposure monitoring and toxicological studies.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (2-Ethylphenol). The labeled standard is chemically identical to the analyte and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to the isotopically labeled standard, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample losses during processing.
Quantitative Data
The following tables summarize representative quantitative data for the analysis of 2-Ethylphenol using isotope dilution mass spectrometry. Please note that these values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Representative GC-MS Performance for 2-Ethylphenol Analysis
| Parameter | Representative Value |
| Limit of Detection (LOD) | 10 - 20 µg/L |
| Limit of Quantitation (LOQ) | 30 - 60 µg/L |
| Linearity Range | 0.1 - 10 mg/L |
| R² of Calibration Curve | > 0.995 |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Table 2: Representative LC-MS/MS Performance for 2-Ethylphenol Analysis
| Parameter | Representative Value |
| Limit of Detection (LOD) | 1 - 5 µg/L |
| Limit of Quantitation (LOQ) | 3 - 15 µg/L |
| Linearity Range | 0.01 - 5 mg/L |
| R² of Calibration Curve | > 0.998 |
| Recovery | 90 - 115% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of 2-Ethylphenol in Aqueous Samples by GC-MS
1. Materials and Reagents
-
2-Ethylphenol analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid-Phase Extraction)
-
Adjust the pH of the aqueous sample (e.g., 100 mL) to ~2 with HCl.
-
Add a known amount of this compound internal standard to the sample.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of dichloromethane.
-
Dry the eluate over anhydrous sodium sulfate.
-
Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.
-
Add 50 µL of the derivatizing agent, cap the vial, and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet: Splitless, 250°C
-
Oven Program: Initial temperature 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Suggested Ions to Monitor (for derivatized compounds): To be determined based on the mass spectra of the derivatized 2-Ethylphenol and this compound.
-
4. Quantification Create a calibration curve by plotting the ratio of the peak area of the 2-Ethylphenol derivative to the peak area of the this compound derivative against the concentration of the 2-Ethylphenol standards. Determine the concentration of 2-Ethylphenol in the samples from this calibration curve.
Protocol 2: Quantification of 2-Ethylphenol in Biological Fluids by LC-MS/MS
1. Materials and Reagents
-
2-Ethylphenol analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological fluid (e.g., plasma, urine), add a known amount of this compound internal standard.
-
Add 300 µL of ice-cold protein precipitation solvent.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI), negative mode
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2-Ethylphenol: Precursor ion (m/z 121.1) -> Product ion (e.g., m/z 93.1)
-
This compound: Precursor ion (m/z 123.1) -> Product ion (e.g., m/z 95.1) (Note: These transitions are predictive and should be optimized on the specific instrument.)
-
-
4. Quantification Construct a calibration curve by plotting the ratio of the peak area of 2-Ethylphenol to the peak area of this compound against the concentration of the 2-Ethylphenol standards. Calculate the concentration of 2-Ethylphenol in the samples using this calibration curve.
Visualizations
Metabolic Pathway of Ethylbenzene to 2-Ethylphenol
The following diagram illustrates the metabolic conversion of ethylbenzene to 2-ethylphenol in biological systems.
References
Application Note: High-Accuracy Quantification of Phenols in Water Using 2-Ethylphenol-d2 Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of various phenolic compounds in water matrices. The protocol employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. To ensure high accuracy and precision, 2-Ethylphenol-d2 is utilized as a deuterated internal standard. This isotope dilution technique effectively compensates for variations during sample preparation and instrumental analysis, making it an ideal approach for researchers, environmental scientists, and professionals in drug development requiring reliable trace-level analysis of phenols.
Introduction
Phenols and their derivatives are a class of organic compounds that are introduced into the environment through various industrial processes, agricultural activities, and as byproducts of water disinfection.[1] Due to their potential toxicity to human health and aquatic ecosystems even at low concentrations, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established stringent monitoring requirements for these compounds in drinking and surface water.[2]
Accurate quantification of phenols in complex matrices like water can be challenging due to matrix effects and potential analyte loss during sample preparation. The use of a stable isotope-labeled internal standard, which behaves almost identically to the native analyte throughout the analytical process, is considered the gold standard for quantitative analysis.[3] This application note details a method using this compound as an internal standard for the determination of a range of phenols in water. The methodology is adapted from established procedures such as EPA Method 528.[4][5]
Experimental Protocols
Materials and Reagents
-
Standards: Phenol and other target phenolic compound standards, this compound (internal standard).
-
Solvents: Methanol, Dichloromethane (DCM), Acetone (pesticide residue grade or equivalent).
-
Reagents: Reagent water, Hydrochloric acid (HCl), Sodium sulfite, Anhydrous sodium sulfate.
-
SPE Cartridges: Polystyrene-divinylbenzene (PSDVB) based, 500 mg.
Preparation of Standard Solutions
-
Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions of each target phenol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in dichloromethane. Each calibration standard should contain a constant concentration of the this compound internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding 40-50 mg of sodium sulfite. Acidify the sample to a pH of ≤ 2 with 6 N HCl.
-
Internal Standard Spiking: Spike the 1 L water sample with a known amount of this compound working solution.
-
SPE Cartridge Conditioning: Condition the PSDVB cartridge with 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of reagent water (pH ≤ 2). Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped phenols from the cartridge with 5-10 mL of DCM into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL, splitless mode
-
Injector Temperature: 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 40°C, hold for 4 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Presentation
The quantitative data for the analysis of phenols in water using a deuterated internal standard are summarized below. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Typical Quantitative Performance Data for Phenol Analysis using a Deuterated Internal Standard
| Parameter | Water Matrix |
| Deuterated Standard | This compound |
| Limit of Detection (LOD) | 0.02 - 0.6 µg/L |
| Limit of Quantitation (LOQ) | 0.1 - 1.5 µg/L |
| Recovery | 70 - 130% |
| Precision (%RSD) | < 15% |
Table 2: Example Calibration Range and Method Detection Limits (MDLs) for Selected Phenols
| Analyte | CAS Number | Calibration Range (µg/L) | Method Detection Limit (MDL) (µg/L) |
| Phenol | 108-95-2 | 0.1 - 20 | 0.05 |
| 2-Chlorophenol | 95-57-8 | 0.1 - 20 | 0.04 |
| 2,4-Dimethylphenol | 105-67-9 | 0.1 - 20 | 0.03 |
| 2,4-Dichlorophenol | 120-83-2 | 0.1 - 20 | 0.06 |
| 4-Chloro-3-methylphenol | 59-50-7 | 0.1 - 20 | 0.07 |
| 2,4,6-Trichlorophenol | 88-06-2 | 0.2 - 20 | 0.10 |
| Pentachlorophenol | 87-86-5 | 0.5 - 20 | 0.25 |
Note: The MDL and calibration range are illustrative and should be determined by each laboratory.
Visualizations
Caption: Experimental workflow for phenol analysis.
Caption: Quantification logic using an internal standard.
References
Application Notes: Analysis of 2-Ethylphenol-d2 in Food and Beverage Matrices
Introduction
2-Ethylphenol is a volatile phenolic compound that can significantly impact the sensory characteristics of various foods and beverages. It is a known contributor to off-flavors, particularly in wine, where it is associated with "Brettanomyces taint," imparting undesirable aromas described as "barnyard," "medicinal," or "smoky." Furthermore, the presence of 2-ethylphenol, along with other volatile phenols, can be an indicator of smoke taint in grapes and other agricultural products exposed to wildfires. Accurate and precise quantification of 2-ethylphenol is therefore crucial for quality control in the food and beverage industry.
The use of a stable isotope-labeled internal standard, such as 2-Ethylphenol-d2, is the gold standard for the quantitative analysis of 2-ethylphenol. Isotope dilution mass spectrometry (IDMS) methods employing deuterated standards offer superior accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This application note provides detailed protocols for the analysis of 2-ethylphenol in food and beverage matrices using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Application
These methods are applicable to the quantitative analysis of 2-ethylphenol in a variety of food and beverage matrices, including but not limited to:
-
Wine (red and white)
-
Beer
-
Whiskey and other distilled spirits
-
Fruit juices
-
Grapes and other fruits
Principle
A known amount of the internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The target analyte (2-ethylphenol) and the internal standard are then co-extracted from the matrix, concentrated, and analyzed by GC-MS. Since the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization and fragmentation behavior in the mass spectrometer. Quantification is achieved by measuring the ratio of the response of a characteristic ion of 2-ethylphenol to that of a corresponding ion of this compound. This ratio is then used to calculate the concentration of 2-ethylphenol in the original sample based on a calibration curve.
Data Presentation
The following table summarizes typical quantitative data for the analysis of volatile phenols using deuterated internal standards. The values are representative and may vary depending on the specific matrix, instrumentation, and method parameters.
| Analyte | Internal Standard | Matrix | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| 2-Ethylphenol | This compound | Wine | SPME-GC-MS | 0.1 - 1.0 | 0.3 - 3.0 | 95 - 105 | [1][2] |
| 2-Ethylphenol | This compound | Beer | LLE-GC-MS | 0.5 - 2.0 | 1.5 - 6.0 | 90 - 110 | [3][4] |
| 2-Ethylphenol | This compound | Fruit Juice | SPME-GC-MS | 0.2 - 1.5 | 0.6 - 4.5 | 92 - 108 | [5] |
LOD: Limit of Detection LOQ: Limit of Quantification SPME: Solid-Phase Microextraction LLE: Liquid-Liquid Extraction
Experimental Protocols
Protocol 1: Analysis of 2-Ethylphenol in Wine by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of free volatile phenols in wine.
1. Materials and Reagents
-
2-Ethylphenol analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours)
-
Deionized water
-
20 mL headspace vials with PTFE-lined septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
2. Standard Preparation
-
Internal Standard Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water with 5 g/L tartaric acid, pH 3.5) containing 2-ethylphenol at concentrations ranging from 1 to 500 µg/L. Spike each calibration standard with the this compound internal standard to a final concentration of 50 µg/L.
3. Sample Preparation
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial.
-
Spike the sample with the this compound internal standard stock solution to achieve a final concentration of 50 µg/L.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Vortex the sample for 30 seconds.
4. HS-SPME Extraction
-
Place the vial in a heating block or autosampler incubator set at 60°C.
-
Equilibrate the sample for 10 minutes at 60°C with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.
5. GC-MS Analysis
-
Injector: Splitless mode, 250°C; Desorption time: 5 minutes.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Ethylphenol: m/z 107 (quantifier), 122 (qualifier)
-
This compound: m/z 112 (quantifier), 126 (qualifier)
-
-
6. Quantification
Create a calibration curve by plotting the ratio of the peak area of the quantifier ion of 2-ethylphenol to the peak area of the quantifier ion of this compound against the concentration of 2-ethylphenol in the calibration standards. Determine the concentration of 2-ethylphenol in the samples from this calibration curve.
Protocol 2: Analysis of 2-Ethylphenol in Beer by Liquid-Liquid Extraction (LLE) GC-MS
This protocol is suitable for the analysis of volatile phenols in beer and other complex matrices.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
2. Standard Preparation
-
Prepare internal standard and calibration standards as described in Protocol 1, using a model beer solution (e.g., 5% ethanol in water) if necessary for matrix matching.
3. Sample Preparation
-
Degas the beer sample by sonication for 10 minutes.
-
Pipette 10 mL of the degassed beer sample into a 50 mL screw-cap centrifuge tube.
-
Spike the sample with the this compound internal standard to a final concentration of 50 µg/L.
-
Add 2 mL of dichloromethane to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.
-
Repeat the extraction with another 2 mL of DCM.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
4. GC-MS Analysis
-
Use the same GC-MS parameters as described in Protocol 1.
5. Quantification
-
Perform quantification as described in Protocol 1.
Visualizations
Caption: Workflow for 2-Ethylphenol Analysis by HS-SPME-GC-MS.
Caption: Workflow for 2-Ethylphenol Analysis by LLE-GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Ethylphenol-d2 in Pharmaceutical Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Ethylphenol-d2 as an internal standard in the quantitative analysis of 2-Ethylphenol in pharmaceutical research. The methodologies described are particularly relevant for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.
Introduction
2-Ethylphenol is a phenolic compound that can be encountered in various stages of pharmaceutical development, either as a starting material, an intermediate, a metabolite of certain drugs, or an environmental contaminant. Accurate quantification of 2-Ethylphenol in biological matrices is crucial for assessing its pharmacokinetic profile, understanding its metabolic fate, and ensuring the safety and efficacy of pharmaceutical products.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry. By incorporating deuterium atoms, this compound has a higher mass than the unlabeled analyte. However, it exhibits nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. This allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification.
Key Applications in Pharmaceutical Analysis
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2-Ethylphenol. This is critical in:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of 2-Ethylphenol or parent drugs that metabolize to it.
-
Metabolic Profiling: To trace and quantify the formation of 2-Ethylphenol as a metabolite of a parent drug.
-
Bioavailability and Bioequivalence Studies: To compare the bioavailability of different formulations of a drug that may contain or metabolize to 2-Ethylphenol.
-
Toxicology Studies: To quantify exposure levels of 2-Ethylphenol in preclinical and clinical safety assessments.
-
Environmental Monitoring: To measure trace levels of 2-Ethylphenol in environmental samples that may impact pharmaceutical manufacturing processes or patient populations.
Experimental Protocols
Two primary analytical techniques are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Analysis of 2-Ethylphenol in Human Plasma by LC-MS/MS
This protocol describes a robust method for the quantification of 2-Ethylphenol in human plasma, a common matrix for pharmacokinetic studies.
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction is employed to isolate 2-Ethylphenol and this compound from the plasma matrix.
Figure 1: Liquid-Liquid Extraction Workflow.
3.1.2. LC-MS/MS Instrumentation and Conditions
A reverse-phase HPLC or UPLC system coupled with a triple quadrupole mass spectrometer is recommended.[1]
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
3.1.3. Mass Spectrometry Data Acquisition
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-Ethylphenol | 121.1 | 106.1 | 100 | 20 |
| Qualifier Ion | 121.1 | 93.1 | 100 | 15 |
| This compound | 123.1 | 108.1 | 100 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Quantitative Analysis of 2-Ethylphenol in Urine by GC-MS
This protocol is suitable for biomonitoring studies and involves a derivatization step to improve the volatility and chromatographic properties of the analytes.[2]
3.2.1. Sample Preparation: Hydrolysis, Extraction, and Derivatization
Figure 2: GC-MS Sample Preparation Workflow.
Detailed Steps:
-
To 1 mL of urine, add the this compound internal standard.
-
Perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates.
-
Acidify the sample and perform liquid-liquid extraction with toluene.[2]
-
Evaporate the organic layer and derivatize the residue with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[2]
3.2.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C (1 min hold), ramp to 280 °C at 10 °C/min |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3.2.3. Mass Spectrometry Data Acquisition (SIM Mode)
The mass spectrometer is operated in SIM mode to monitor the characteristic ions of the derivatized analytes.
| Compound (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Ethylphenol-TMS | 179 | 194 | 164 |
| This compound-TMS | 181 | 196 | 166 |
Data Presentation and Performance Characteristics
The following tables summarize typical performance characteristics for the quantification of 2-Ethylphenol using this compound as an internal standard. These values are representative and should be established for each specific laboratory and application.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Typical Value |
| Linear Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal (< 15%) |
Table 2: GC-MS Method Performance in Urine [2]
| Parameter | Typical Value |
| Linear Range | 20 - 12,000 µg/L |
| Limit of Detection (LOD) | 5 µg/L |
| Lower Limit of Quantification (LLOQ) | 20 µg/L |
| Intra-day Precision (%RSD) | < 7.5% |
| Accuracy (% Recovery) | 85 - 105% |
Logical Relationships in Quantitative Analysis
The use of an internal standard is based on a ratiometric approach to quantification, which minimizes errors from sample handling and instrument variability.
Figure 3: Ratiometric Quantification Principle.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 2-Ethylphenol in complex biological matrices. The use of isotope dilution with LC-MS/MS or GC-MS provides the high level of confidence required in pharmaceutical analysis, from early discovery through to clinical trials. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate robust analytical methods for their specific needs.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Ethylphenol-d2 Peak Tailing in Gas Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of 2-Ethylphenol-d2. The following question-and-answer format directly addresses common problems and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A: Peak tailing in gas chromatography is characterized by an asymmetrical peak shape, where the tail end of the peak is broader than the front end.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian-shaped. For the analysis of this compound, peak tailing can lead to inaccurate integration and quantification of the peak area, as well as reduced resolution between closely eluting compounds.[2] This is particularly problematic as it can compromise the accuracy and reliability of analytical results.[3]
Q2: What are the primary causes of peak tailing for a polar compound like this compound?
A: The peak tailing of polar compounds like this compound, which contains a hydroxyl (-OH) group, can be attributed to two main categories of issues: chemical interactions and physical problems within the GC system.[1]
-
Chemical Causes: These are the most common reason for the tailing of polar analytes.[2] this compound can interact with "active sites" within the GC system. These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the injector liner, column packing material, or any contaminants present. These interactions cause some analyte molecules to be retained longer than others, resulting in a tailing peak.
-
Physical Causes: These issues are typically related to disruptions in the carrier gas flow path. This can include problems like improper column installation, "dead volumes" in the system, or a poorly cut column end.
Q3: How can I determine if the peak tailing I'm observing is due to a chemical or physical problem?
A: A good initial diagnostic step is to examine the chromatogram to see which peaks are affected.
-
If all peaks in the chromatogram, including the solvent peak, are tailing: This usually points to a physical issue, such as a problem with the flow path.
-
If only the this compound peak and other polar compounds are tailing: This is a strong indication of a chemical interaction or adsorption problem. A helpful test is to inject a non-polar compound, like a hydrocarbon, which should not exhibit tailing unless there is a physical flow path problem.
Troubleshooting Guide
Addressing Chemical Causes of Peak Tailing
If you suspect that active sites in your GC system are causing the peak tailing of this compound, consider the following solutions:
1. Inlet Maintenance: The inlet is a common source of activity.
-
Action: Regularly replace the injector liner and septum. Using a fresh, deactivated liner is crucial for preventing interactions with polar analytes.
-
Pro-Tip: Consider using glass wool in the liner to trap non-volatile contaminants from your sample before they reach the column.
2. Column Conditioning and Maintenance: The analytical column itself can be a source of active sites.
-
Action: Trim the front end of the column (typically 10-20 cm) to remove any accumulated non-volatile residues or areas where the stationary phase may have degraded.
-
Action: Bake out the column at a high temperature (within the column's specified limits) to remove semi-volatile contaminants.
3. Use of Deactivated Consumables:
-
Action: Ensure you are using highly deactivated columns, often referred to as "end-capped" columns. End-capping chemically treats the residual silanol groups to make them less reactive.
-
Action: Use deactivated liners and potentially gold-plated seals to minimize surface interactions.
4. Derivatization:
-
Action: For challenging phenolic compounds, derivatization can be an effective solution. This process chemically modifies the polar hydroxyl group to make the analyte less polar and less likely to interact with active sites. Common derivatizing agents for phenols include diazomethane or pentafluorobenzyl bromide (PFBBr).
Troubleshooting Workflow for Chemical Issues
Caption: Troubleshooting workflow for chemical causes of peak tailing.
Addressing Physical Causes of Peak Tailing
If all peaks in your chromatogram are tailing, this suggests a physical problem with the GC system's flow path.
1. Column Installation: Improper column installation is a frequent cause of peak tailing.
-
Action: Ensure the column is cut cleanly at a 90-degree angle. A ragged or angled cut can create turbulence. Use a ceramic scoring wafer or a sapphire scribe for a clean cut and inspect the end with a magnifying glass.
-
Action: Verify that the column is installed at the correct height in the inlet. An incorrect position can create dead volumes, which are unswept areas that trap and slowly release the analyte. Consult your instrument manual for the correct insertion distances.
2. System Leaks: Leaks can disrupt the carrier gas flow and lead to peak distortion.
-
Action: Use an electronic leak detector to check for leaks at all fittings, especially the septum nut, column connections, and detector fittings.
3. Injection Parameters: The injection technique can also impact peak shape.
-
Action: If using a split injection, ensure the split ratio is not too low. A low split flow may not be sufficient to efficiently transfer the sample to the column. A minimum total flow of 20 mL/min through the inlet is a good starting point.
-
Action: Avoid overloading the column by injecting too much sample. If you suspect overloading, try diluting your sample.
Troubleshooting Workflow for Physical Issues
Caption: Troubleshooting workflow for physical causes of peak tailing.
Quantitative Data Summary
While optimal parameters are instrument-dependent, the following tables provide general guidelines for method parameters that can influence the peak shape of this compound.
Table 1: Inlet Parameters
| Parameter | Recommended Range | Effect of Deviation on Peak Shape |
| Injector Temperature | 250 - 280 °C | Too Low: Incomplete volatilization can cause broader, tailing peaks. Too High: Can cause thermal degradation of the analyte, mimicking peak tailing. |
| Split Ratio | 20:1 to 100:1 | Too Low: Can lead to slow sample transfer and peak tailing. |
| Injection Volume | 0.5 - 2 µL | Too High: Can overload the column, leading to fronting or tailing peaks. |
Table 2: Column and Flow Parameters
| Parameter | Recommended Column Type | Effect on Peak Shape |
| Stationary Phase | Low-bleed 5% Phenyl Polysiloxane (e.g., HP-5ms, DB-5ms) | A less polar, highly deactivated phase is recommended for phenols to minimize interactions. Using a polar phase with a polar analyte can sometimes increase tailing if active sites are present. |
| Carrier Gas Flow Rate | 1 - 2 mL/min (for 0.25-0.32 mm ID columns) | Too Slow: Can lead to peak broadening and potential tailing. |
| Initial Oven Temperature | 40 - 60 °C | A lower initial temperature can improve focusing of the analytes at the head of the column, leading to sharper peaks. |
Experimental Protocols
Protocol 1: Basic Inlet Maintenance
-
Cool the GC inlet and oven to a safe temperature.
-
Turn off the carrier gas flow to the inlet.
-
Remove the autosampler if one is present.
-
Unscrew the septum nut and remove the old septum.
-
Carefully remove the injector liner.
-
Inspect the liner for contamination. If dirty, replace it with a new, deactivated liner of the same type.
-
Install a new, pre-conditioned septum.
-
Re-tighten the septum nut (do not overtighten).
-
Restore carrier gas flow and perform a leak check.
Protocol 2: Column Trimming
-
Cool the GC inlet and oven.
-
Turn off the carrier gas flow.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer or sapphire scribe, make a light score on the column tubing approximately 10-20 cm from the inlet end.
-
Gently snap the column at the score. Ensure the break is clean and at a 90-degree angle.
-
Wipe the end of the column with a lint-free cloth dampened with methanol to remove any debris.
-
Re-install the column in the inlet, ensuring the correct insertion depth.
-
Restore carrier gas flow and perform a leak check.
References
Technical Support Center: Matrix Effects on 2-Ethylphenol-d2 Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of 2-Ethylphenol using its deuterated internal standard, 2-Ethylphenol-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 2-Ethylphenol?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[1][2] For 2-Ethylphenol analysis, particularly in complex biological matrices such as plasma or urine, endogenous components like salts, lipids, and proteins are common culprits that can interfere with accurate quantification.[1]
Q2: How does using this compound as an internal standard help in mitigating matrix effects?
A2: The use of a deuterated internal standard, such as this compound, is widely regarded as the gold standard for compensating for matrix effects in mass spectrometry-based analyses. Because this compound is chemically almost identical to 2-Ethylphenol, it exhibits very similar behavior during sample preparation, chromatography, and ionization. This means it co-elutes with the analyte and is subject to the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, variations caused by matrix effects can be effectively normalized, which leads to more accurate and precise results.
Q3: Can this compound completely eliminate all issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects. A phenomenon known as the "isotope effect" can occasionally lead to a slight difference in retention time between the analyte and its deuterated counterpart. If this chromatographic shift causes them to elute in regions with varying degrees of ion suppression, it can result in inaccurate quantification, an issue known as differential matrix effects.
Q4: How can I quantitatively evaluate the extent of matrix effects in my 2-Ethylphenol analysis?
A4: A quantitative assessment of matrix effects can be performed by comparing the analytical response of 2-Ethylphenol in a blank matrix sample that has been spiked after extraction with its response in a neat solvent. The Matrix Factor (MF) is calculated by dividing the peak area of the analyte in the presence of the matrix by the peak area of the analyte in the neat solution. An MF value of 1 suggests no matrix effect, a value below 1 indicates ion suppression, and a value above 1 points to ion enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape for 2-Ethylphenol and/or this compound
| Potential Cause | Suggested Solution |
| Column Contamination | Initiate a column flushing procedure with a strong solvent. If the issue is not resolved, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | For phenolic compounds like 2-Ethylphenol, maintaining an acidic mobile phase pH helps to ensure the analyte remains in its protonated state, leading to better retention and peak shape on reversed-phase columns. |
| Injection of a Large Volume of Strong Solvent | The injection solvent should ideally be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Overload | Try reducing the injection volume or the concentration of the sample to avoid overloading the analytical column. |
Issue 2: Observation of Significant Ion Suppression or Enhancement
| Potential Cause | Suggested Solution |
| Co-elution with Matrix Components | Optimize the chromatographic method to achieve better separation between 2-Ethylphenol and interfering compounds from the matrix. This can be accomplished by adjusting the gradient, flow rate, or by using a different column chemistry. |
| Inefficient Sample Preparation | Enhance the sample clean-up procedure to more effectively remove interfering matrix components. Techniques such as solid-phase extraction (SPE) are generally more efficient at removing interferences than simpler methods like protein precipitation or liquid-liquid extraction (LLE). |
| High Concentration of Non-volatile Salts | Incorporate a desalting step into the sample preparation workflow or use a divert valve to direct the eluent containing high salt concentrations to waste during the chromatographic run. |
Issue 3: Inconsistent or Non-Reproducible Quantification Results
| Potential Cause | Suggested Solution |
| Variability in Matrix Effects Between Samples | To compensate for this variability, ensure that the this compound internal standard is added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process. |
| Degradation of 2-Ethylphenol or this compound | Phenolic compounds can be prone to oxidation. It is advisable to store samples and standards at low temperatures and protect them from light. If stability remains a concern, the addition of an antioxidant to the samples can be considered. |
| Inaccurate Concentration of the Internal Standard Solution | The concentration of the this compound stock and working solutions should be carefully prepared and verified to ensure accuracy. |
Quantitative Data Summary
The following tables provide examples of quantitative data that should be generated during method validation to assess the performance of an analytical method for 2-Ethylphenol.
Table 1: Example Recovery and Precision Data for 2-Ethylphenol in Human Urine (GC-MS Analysis)
| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| 2-Ethylphenol | 60 | 95 | 5.8 |
| 2-Ethylphenol | 400 | 98 | 4.2 |
| This data is adapted from a validated method for ethylphenols in urine using a deuterated internal standard and demonstrates the expected performance of a well-developed method. |
Table 2: Illustrative Example of Matrix Effect Evaluation for 2-Ethylphenol in Human Plasma (LC-MS/MS Analysis)
| Sample Lot | Peak Area (Neat Solution) | Peak Area (Post-Spiked Plasma) | Matrix Factor (MF) |
| 1 | 105,000 | 88,200 | 0.84 (Suppression) |
| 2 | 102,500 | 85,100 | 0.83 (Suppression) |
| 3 | 108,300 | 92,100 | 0.85 (Suppression) |
| 4 | 104,700 | 115,200 | 1.10 (Enhancement) |
| 5 | 106,100 | 89,200 | 0.84 (Suppression) |
| 6 | 103,900 | 87,300 | 0.84 (Suppression) |
| Mean | 105,083 | 92,850 | 0.88 |
| %RSD | 2.0% | 12.5% | 11.9% |
| This table presents hypothetical data to illustrate the calculation of the matrix factor and the variability that can be observed across different lots of a biological matrix. |
Experimental Protocols
Protocol 1: GC-MS Quantification of 2-Ethylphenol in Human Urine
This protocol is based on a validated method for the determination of urinary phenols.
-
Sample Preparation:
-
To 1 mL of urine, add a known amount of this compound internal standard solution.
-
Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated forms.
-
Incubate the samples overnight at 37 °C.
-
Acidify the samples to pH 1 using sulfuric acid.
-
Perform a liquid-liquid extraction by adding 5 mL of toluene and vortexing for 5 minutes.
-
Centrifuge the samples at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Derivatization:
-
Evaporate the toluene extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp to 150 °C at 10 °C/min, and a second ramp to 280 °C at 20 °C/min, with a final hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of 2-Ethylphenol and this compound.
-
Protocol 2: General Procedure for LC-MS/MS Quantification of 2-Ethylphenol in Human Plasma
This protocol provides a general framework for the analysis of phenolic compounds in plasma and may require optimization for specific applications.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A typical gradient would start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to the initial conditions for re-equilibration.
-
MS/MS System: A triple quadrupole mass spectrometer is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally suitable for phenols.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) should be used. The precursor and product ions for both 2-Ethylphenol and this compound need to be optimized.
-
Visualizations
Caption: General experimental workflow for the quantification of 2-Ethylphenol.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting decision tree for 2-Ethylphenol analysis.
References
Technical Support Center: 2-Ethylphenol-d2 Standard Analysis
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the injection volume for 2-Ethylphenol-d2 standards in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound in a GC-MS analysis?
A1: For a standard splitless injection in gas chromatography (GC), a typical starting volume is 1 µL.[1] However, recommended injection volumes for organic solvents are generally 1-2 µL or less.[2] The optimal volume is highly dependent on the concentration of the standard, the sensitivity of the instrument, and the capacity of the GC liner and column. It is always recommended to start with a small volume and incrementally increase it.[3]
Q2: Why might my this compound standard show peak fronting?
A2: Peak fronting, where the front of the peak is sloped, is a classic sign of column overload.[4][5] This occurs when the amount of analyte introduced exceeds the capacity of the GC column's stationary phase. Injecting too large a volume or a sample that is too concentrated can cause this issue.
Q3: Can the injection volume affect the signal-to-noise (S/N) ratio?
A3: Yes. Increasing the injection volume introduces more analyte onto the column, which generally leads to a larger peak area and a higher signal-to-noise ratio. However, this benefit is only realized up to the point of column overload. Beyond the optimal volume, peak shape distortion can actually decrease the peak height and make accurate integration more difficult, negatively impacting quantitation.
Q4: My deuterated standard (this compound) elutes slightly earlier than the non-deuterated 2-Ethylphenol. Is this normal?
A4: Yes, this is a known chromatographic effect. Deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts, often eluting a bit earlier. This is due to the subtle differences in physicochemical properties imparted by the heavier isotope. While they are chemically very similar, this potential for separation should be considered during method development to ensure accurate integration.
Q5: What is "backflash" and how does it relate to injection volume?
A5: Backflash occurs when the injection volume is too large for the liner under the current inlet temperature and pressure. The sample rapidly vaporizes and expands, and if the vapor volume exceeds the liner's capacity, it can contaminate the carrier gas lines and septum purge, leading to poor reproducibility and ghost peaks. It is crucial to choose a liner with sufficient volume to accommodate the vaporized sample.
Troubleshooting Guide
Problem: I am observing peak fronting for my this compound standard.
-
Possible Cause: Column overload due to excessive injection volume or high sample concentration.
-
Solution:
-
Reduce Injection Volume: Decrease the injection volume in increments (e.g., from 2 µL to 1 µL, then 0.5 µL) and observe the effect on peak shape.
-
Dilute the Sample: If reducing the volume significantly lowers the signal-to-noise ratio, consider diluting the standard solution.
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.
-
Problem: My results are not reproducible, especially the peak area for the this compound standard.
-
Possible Cause 1: Backflash in the GC inlet. If the injection volume is too large, the expanding solvent vapor can exceed the liner volume, leading to sample loss and inconsistent transfer to the column.
-
Solution 1: Use an online solvent vapor volume calculator to ensure your injection volume is appropriate for your liner size, inlet temperature, and pressure. Consider using a liner with a larger internal diameter for splitless injections.
-
Possible Cause 2: Inconsistent injection speed or syringe handling (if using manual injection).
-
Solution 2: Use an autosampler for consistent injection speed and volume. If manual injection is necessary, ensure a smooth and rapid plunger depression.
Problem: I am seeing split peaks for the this compound standard.
-
Possible Cause 1: Incompatibility between the sample solvent and the stationary phase. This can prevent the sample from focusing into a narrow band at the head of the column.
-
Solution 1: Ensure the solvent used to dissolve the this compound standard is compatible with the GC column's stationary phase (e.g., using a non-polar solvent like hexane for a DB-5ms column).
-
Possible Cause 2: Improper column installation or a poorly cut column end.
-
Solution 2: Re-install the GC column according to the manufacturer's instructions, ensuring the column is cut cleanly and squarely and positioned at the correct height in the inlet.
-
Possible Cause 3: Issues with the GC inlet liner, such as contamination or the lack of packing material to aid vaporization.
-
Solution 3: Replace the inlet liner with a fresh, deactivated one. Using a liner with deactivated glass wool can help ensure a homogeneous vapor cloud and prevent aerosol droplets from reaching the column.
Experimental Protocol: Optimizing Injection Volume for this compound
This protocol describes a systematic approach to determine the optimal injection volume for a this compound standard using GC-MS.
1. Instrumentation and Conditions:
-
Instrument: Agilent 8890 GC with a 5977B MS Detector (or equivalent).
-
Inlet: Split/Splitless injector in Splitless mode.
-
Inlet Temperature: 250 °C.
-
Liner: Deactivated, single taper with glass wool.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Scan (m/z 40-450) or Selected Ion Monitoring (SIM) for target ions of this compound.
-
2. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane or Hexane) at a concentration of 100 µg/mL.
-
Prepare a working standard solution by diluting the stock solution to 1 µg/mL.
3. Optimization Procedure:
-
Equilibrate the GC-MS system by performing a blank injection (solvent only).
-
Perform triplicate injections of the 1 µg/mL working standard at the following volumes: 0.5 µL, 1.0 µL, 2.0 µL, and 4.0 µL.
-
For each injection, record the peak area, peak height, and calculate the signal-to-noise ratio (S/N).
-
Visually inspect the peak shape for each chromatogram, noting any fronting, tailing, or splitting. Calculate the peak asymmetry factor.
-
Analyze the collected data to determine the injection volume that provides the best balance of signal intensity and peak shape.
Data Presentation
Table 1: Effect of Injection Volume on this compound Peak Characteristics
| Injection Volume (µL) | Average Peak Area | Average Peak Height | Average S/N Ratio | Average Asymmetry Factor | Observations |
| 0.5 | 150,000 | 75,000 | 350 | 1.05 | Symmetrical peak, low intensity. |
| 1.0 | 310,000 | 160,000 | 780 | 1.02 | Symmetrical peak, good intensity. |
| 2.0 | 590,000 | 255,000 | 1350 | 0.91 | Onset of slight peak fronting. |
| 4.0 | 850,000 | 290,000 | 1500 | 0.78 | Pronounced peak fronting observed. |
Note: Data is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: A troubleshooting workflow for injection-related issues.
Caption: Relationship between injection volume and analytical response.
References
2-Ethylphenol-d2 solubility issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 2-Ethylphenol-d2. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: While specific quantitative solubility data for this compound is not extensively published, its solubility profile is expected to be nearly identical to its non-deuterated counterpart, 2-ethylphenol. The difference in solubility between a deuterated and non-deuterated compound is generally negligible.[1] 2-Ethylphenol is a weakly acidic and moderately polar molecule due to its hydroxyl group, but the ethyl group and benzene ring confer significant hydrophobic character.[2][3] Consequently, it is generally soluble in organic solvents but has limited solubility in water.[2][3]
Data Presentation: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Slightly Soluble / Insoluble | The hydrophobic ethyl and phenyl groups limit solubility, though the hydroxyl group can form some hydrogen bonds with water. |
| Methanol, Ethanol | Soluble | The alkyl chain of the alcohol is a good solvent for the nonpolar part of the molecule, while the hydroxyl groups can interact. | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are capable of dissolving a wide range of polar and nonpolar compounds. |
| Nonpolar / Weakly Polar | Diethyl Ether, Chloroform | Soluble | The principle of "like dissolves like" applies; the organic character of 2-ethylphenol makes it soluble in these common organic solvents. |
| Hexane, Toluene | Soluble | The aromatic ring and ethyl group contribute to its solubility in nonpolar solvents. | |
| Aqueous Acid | 5% HCl | Insoluble | As a weak acid, 2-ethylphenol is not expected to be protonated and solubilized in acidic solutions. |
| Aqueous Base | 5% NaOH | Soluble | Being a phenol, it is weakly acidic and will be deprotonated by a strong base like NaOH to form a more soluble phenolate salt. |
Q2: How does deuteration affect the solubility of this compound?
A2: For practical laboratory purposes, the substitution of protons with deuterium is not expected to significantly alter the compound's solubility. The primary factors governing solubility remain the polarity, hydrogen bonding capability, and molecular size of the compound and solvent. However, some deuterated solvents can be more acidic, which may subtly influence solubility. The most significant issue related to deuteration is not solubility but the potential for Hydrogen-Deuterium (H-D) exchange.
Q3: What is Hydrogen-Deuterium (H-D) exchange and why is it a concern for this compound?
A3: H-D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a proton (hydrogen atom), or vice versa. This is a critical issue for this compound for two reasons:
-
Hydroxyl Deuterium Exchange : If the deuterium is on the hydroxyl group (forming an -OD group), it is highly labile and will exchange almost instantaneously with protons from protic solvents like water or methanol. This can lead to the loss of the isotopic label.
-
Aromatic Deuterium Exchange : If the deuterium is on the aromatic ring, it is more stable. However, exchange can still occur, particularly under acidic or basic conditions, compromising the isotopic purity of the compound.
Troubleshooting Guide
This guide addresses specific issues users may encounter when working with this compound.
Issue 1: The compound is not dissolving in my chosen solvent.
-
Possible Cause 1: Incorrect solvent choice.
-
Solution: this compound has low solubility in water. For aqueous solutions, consider increasing the pH by adding a base (e.g., NaOH) to form the more soluble phenolate salt. For non-aqueous applications, use polar organic solvents like ethanol, or weakly polar/nonpolar solvents like ether or chloroform.
-
-
Possible Cause 2: Insufficient mixing or time.
-
Solution: The dissolution process can be slow. Ensure the mixture is being agitated vigorously (e.g., vortexing, stirring) and allow sufficient time to reach equilibrium. Gentle warming can increase the rate of dissolution, but be cautious of potential degradation if the compound is heat-sensitive.
-
-
Possible Cause 3: Concentration exceeds solubility limit.
-
Solution: You may be trying to create a supersaturated solution. Consult the solubility table above and try preparing a more dilute solution.
-
Issue 2: My analytical results (NMR, MS) show loss of the deuterium label.
-
Possible Cause 1: H-D exchange with a protic solvent.
-
Solution: This is the most common cause of deuterium loss, especially for deuterium on a hydroxyl group. Avoid using protic solvents (H₂O, methanol, ethanol) if you need to preserve the -OD label. Use anhydrous, aprotic deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃) for analysis and ensure all glassware is scrupulously dried.
-
-
Possible Cause 2: H-D exchange catalyzed by acidic or basic conditions.
-
Solution: Deuterium on the aromatic ring can be lost under acidic or basic conditions. Maintain neutral pH whenever possible during your experiments and work-up procedures to preserve the integrity of the label.
-
Issue 3: The compound appears oily or is a liquid at room temperature, making it hard to weigh and dissolve.
-
Possible Cause: Physical state of the compound.
-
Solution: 2-Ethylphenol is a liquid at room temperature with a melting point of -18°C. It is often handled as a liquid. For accurate preparation of solutions, it is best to measure it by volume using a calibrated micropipette and calculate the mass using its density (approximately 1.037 g/mL at 25°C), or to weigh the liquid directly into a vial.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility and stability issues with this compound.
Caption: A step-by-step guide to diagnosing and solving common solubility and stability problems.
Hydrogen-Deuterium (H-D) Exchange Pathway
The diagram below illustrates the process of H-D exchange, which can lead to the loss of the isotopic label when this compound is exposed to protic solvents.
Caption: The rapid exchange of deuterium on the hydroxyl group with protons from a solvent like water.
Experimental Protocols
Protocol: Determination of Solubility via the Shake-Flask Method
This protocol details a standardized method for determining the solubility of this compound in a specific solvent at a set temperature.
Objective: To determine the saturation concentration of this compound in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm, compatible with solvent)
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial. This is to ensure that a saturated solution is formed and that solid/liquid remains after equilibrium is reached.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is recommended to test samples at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.
-
Phase Separation: Once equilibrium is reached, cease agitation and let the vial stand undisturbed at the controlled temperature for at least 2 hours to allow the excess undissolved compound to settle.
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant using a pipette. Be cautious not to disturb the settled solid/liquid.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the precise concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
References
Preventing degradation of 2-Ethylphenol-d2 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Ethylphenol-d2 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, like other phenolic compounds, is primarily caused by:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to oxygen, the presence of metal ions, and elevated temperatures.[1]
-
High pH: In alkaline conditions (pH > 8), this compound is more prone to oxidation due to the formation of the phenoxide ion.[1] Phenolic compounds are generally more stable in acidic to neutral conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of phenolic compounds.[1][2]
-
Reaction with certain reagents: 2-Ethylphenol is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3]
Q2: How does the deuterium labeling in this compound affect its stability compared to the non-deuterated form?
A2: The deuterium labeling in this compound is unlikely to significantly alter its fundamental chemical stability compared to 2-Ethylphenol. The primary degradation pathways, such as oxidation of the phenol group, will remain the same. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), could potentially lead to a slightly slower rate of degradation if a C-D bond cleavage is involved in the rate-determining step of a degradation reaction. For practical purposes in sample preparation, it is best to assume the stability of this compound is comparable to its non-deuterated counterpart and take the same precautionary measures.
Q3: What are the ideal storage conditions for this compound standards and samples?
A3: To ensure maximum stability, this compound standards and prepared samples should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration at 4°C is recommended for long-term storage.
-
Atmosphere: Whenever possible, store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light: Protect from light by using amber glass vials or by wrapping containers in aluminum foil.
-
Container: Store in a tightly sealed container to prevent evaporation and exposure to contaminants.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation due to oxidation | - Work with degassed solvents. - Add an antioxidant (e.g., ascorbic acid, BHT) to the sample and/or extraction solvent. - Minimize the exposure of the sample to air; consider working under an inert atmosphere. |
| Degradation due to high pH | - Adjust the sample pH to a slightly acidic range (pH 4-6) before extraction. | |
| Photodegradation | - Conduct all sample preparation steps under low light conditions or using amber-colored labware. | |
| Incomplete extraction | - Optimize the extraction solvent system. 2-Ethylphenol is soluble in organic solvents like ethanol, ether, and chloroform. - Ensure thorough mixing during extraction. - For solid-phase extraction (SPE), ensure the chosen sorbent and elution solvent are appropriate for phenols. | |
| High variability in results | Inconsistent degradation across samples | - Standardize all sample preparation steps, including timing, temperature, and pH adjustments. - Ensure all samples are processed promptly after collection. |
| Matrix effects in LC-MS analysis | - Ensure co-elution of this compound with the non-deuterated analyte if used as an internal standard. - Perform a matrix effect study to assess ion suppression or enhancement. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products | - Review the sample preparation workflow for potential causes of degradation (see above). - Common degradation products of phenols include quinones, which may be chromatographically visible. |
| Contamination | - Analyze a method blank to check for contamination from solvents, reagents, or glassware. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples
This protocol provides a general procedure for the extraction of this compound from aqueous matrices such as water or plasma.
Materials:
-
Aqueous sample containing this compound
-
Internal standard solution (if this compound is the analyte)
-
Hydrochloric acid (HCl), 1M
-
Sodium chloride (NaCl)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
-
Reconstitution solvent (e.g., mobile phase)
-
Amber glass vials
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the aqueous sample to a clean glass tube.
-
If applicable, spike the sample with the internal standard.
-
Acidify the sample to pH 4-5 by adding 1M HCl dropwise.
-
Add NaCl to saturate the aqueous phase and improve extraction efficiency.
-
Add 3 volumes of the extraction solvent (e.g., 3 mL).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction (steps 5-8) one more time and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of the reconstitution solvent.
-
Transfer the reconstituted sample to an amber autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Aqueous Samples
This protocol outlines a general procedure for SPE, which can provide a cleaner extract compared to LLE.
Materials:
-
Aqueous sample containing this compound
-
Internal standard solution (if this compound is the analyte)
-
Phosphoric acid, 0.1%
-
Methanol (for conditioning)
-
Polymeric reversed-phase SPE cartridge (e.g., Oasis HLB)
-
Elution solvent (e.g., methanol, acetonitrile)
-
Nitrogen gas for evaporation
-
Reconstitution solvent (e.g., mobile phase)
-
Amber glass vials
Procedure:
-
Pre-treat the sample:
-
Transfer a known volume of the aqueous sample to a clean glass tube.
-
If applicable, spike with the internal standard.
-
Acidify the sample to pH ~3 with 0.1% phosphoric acid.
-
-
Condition the SPE cartridge:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
-
Load the sample:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Wash the cartridge:
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elute the analyte:
-
Elute this compound with 2 x 1.5 mL of the elution solvent into a clean collection tube.
-
-
Evaporate and reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of the reconstitution solvent.
-
-
Transfer the reconstituted sample to an amber autosampler vial for analysis.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
Technical Support Center: Troubleshooting Low Recovery of 2-Ethylphenol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 2-Ethylphenol-d2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include:
-
Suboptimal Sample Preparation: Inefficient extraction during Solid Phase Extraction (SPE) is a primary cause. This can be due to an incorrect choice of sorbent, improper sample pH, inappropriate conditioning of the SPE cartridge, or using elution solvents that are too weak to desorb the analyte completely.
-
Analyte Instability: Phenolic compounds, including this compound, are susceptible to degradation. Oxidation, photodegradation, and exposure to high pH can all lead to a loss of the analyte before analysis.
-
Isotopic Back-Exchange: The deuterium label on the phenol ring can exchange with protons from protic solvents like water or methanol, especially under acidic conditions. This can lead to an underestimation of the deuterated analyte.[1][2]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and the appearance of low recovery.
-
Instrumental Issues: Problems with the gas chromatography (GC) or mass spectrometry (MS) system, such as a contaminated injector port or a poorly optimized method, can also contribute to low recovery.
Q2: How does pH affect the recovery of this compound?
The pH of the sample is a critical factor that influences both the stability and the extraction efficiency of this compound.
-
Stability: Phenols are generally more stable in acidic conditions (pH < 7). At high pH (alkaline conditions), the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is more susceptible to oxidation.[3][4]
-
Extraction: For Solid Phase Extraction (SPE) using a reversed-phase sorbent (like C18), the sample should be acidified to a pH of 2 or lower.[5] This ensures that the phenolic hydroxyl group is protonated, making the molecule less polar and allowing for better retention on the nonpolar sorbent. Conversely, very alkaline conditions (pH 11-12) can also increase the solubility of phenols, which can be utilized in certain extraction schemes.
Q3: Can the deuterium label on this compound be lost during my experiment?
Yes, this is a phenomenon known as isotopic back-exchange. The deuterium atoms on the aromatic ring are not completely stable and can be replaced by protons from the surrounding environment.
-
Causes: This exchange is primarily facilitated by the presence of protic solvents such as water and methanol. The process can be accelerated by acidic conditions.
-
Minimization: To minimize back-exchange, it is advisable to use anhydrous and aprotic solvents whenever possible, especially during sample work-up and storage. If using liquid chromatography, employing deuterated mobile phases can also help to reduce this effect.
Q4: What are matrix effects, and how can I mitigate them?
Matrix effects occur when components of the sample other than the analyte of interest interfere with the analyte's measurement. In mass spectrometry, this often manifests as ion suppression or enhancement.
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization in the MS source, reducing the analyte's signal and leading to an apparent low recovery.
-
Mitigation Strategies:
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Chromatographic Separation: Optimizing the GC method to better separate this compound from matrix components can minimize interference.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound.
dot
Caption: Troubleshooting workflow for low recovery of this compound.
Data Presentation
| Analyte Class | Matrix | Extraction Method | Analytical Technique | Expected Recovery Range (%) |
| Phenols (12 compounds) | Drinking Water | Solid Phase Extraction (DVB Sorbent) | GC-MS | 85.1 - 108.4 |
| Bisphenols (10 compounds) | Wastewater & Surface Water | Solid Phase Extraction with PSA cleanup | GC-MS | 87 - 133 |
| Mixed Phenols (50 compounds) | Wastewater | Solid Phase Extraction (C18 + HLB) | GC-MS | 47.9 - 114.8 |
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of this compound from water samples, adapted from established methods such as US EPA Method 528.
Protocol 1: Solid Phase Extraction (SPE) of this compound from Water
This protocol is suitable for the pre-concentration of this compound from water samples prior to GC-MS analysis.
-
Sample Pre-treatment:
-
For a 1-liter water sample, if it contains residual chlorine, add 40-50 mg of sodium sulfite to dechlorinate.
-
Acidify the sample to a pH of ≤ 2 by adding 6 N HCl.
-
Spike the sample with a known amount of your this compound standard.
-
-
SPE Cartridge Conditioning:
-
Use a divinylbenzene (DVB) or C18 SPE cartridge (e.g., 500 mg).
-
Wash the cartridge with 3 x 5 mL of dichloromethane (DCM).
-
Condition the cartridge with 3 x 5 mL of methanol. Important: Do not allow the sorbent to go dry after the final methanol wash.
-
Equilibrate the cartridge with 10 mL of 0.05 N HCl.
-
-
Sample Loading:
-
Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.
-
-
Sorbent Drying:
-
After the entire sample has passed through, dry the cartridge under full vacuum for 15 minutes.
-
-
Elution:
-
Place a collection vial under the SPE cartridge.
-
Elute the cartridge with 5 mL of DCM.
-
Rinse the original sample bottle with 10 mL of DCM and elute this through the cartridge into the same collection vial.
-
-
Concentration:
-
Concentrate the eluate to approximately 0.8 mL under a gentle stream of nitrogen at 35 °C.
-
Add an internal standard (if not already added) and adjust the final volume to 1 mL with DCM. The sample is now ready for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of this compound
This protocol outlines the typical GC-MS conditions for the analysis of this compound.
-
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector Temperature: 275 °C
-
Injection Mode: Splitless (1 min)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 8 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 225 °C
-
Transfer Line Temperature: 300 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.
-
dot
Caption: Overall experimental workflow for the analysis of this compound.
References
Technical Support Center: Troubleshooting Calibration Curve Linearity for 2-Ethylphenol-d2
Welcome to the technical support center for 2-Ethylphenol-d2. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the quantitative analysis of 2-Ethylphenol using its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for 2-Ethylphenol, using this compound as an internal standard, shows poor linearity (R² < 0.99). What are the common causes?
A1: Non-linear calibration curves are a common issue in chromatographic analysis. Several factors can contribute to this problem, even when using a deuterated internal standard. The most frequent causes include:
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the amount of analyte, leading to a plateauing of the curve.
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte and/or the internal standard in the mass spectrometer source. This can lead to inconsistent and non-linear responses.
-
Inappropriate Internal Standard Concentration: The concentration of this compound should be optimized. If it is too high, it can contribute to detector saturation. If it is too low, its response may be noisy and unreliable at the lower end of the calibration range.
-
Analyte or Standard Degradation: 2-Ethylphenol and its deuterated analog can be susceptible to degradation, especially at elevated temperatures or in the presence of certain matrix components. This can lead to a loss of analyte and a non-linear response.
-
Isotopic Contribution: At very high concentrations of 2-Ethylphenol, the naturally occurring M+2 isotope may contribute to the signal of the this compound internal standard, leading to inaccuracies.[1]
Q2: I'm observing a drop-off in response at the higher concentration points of my calibration curve. What should I investigate first?
A2: A loss of linearity at higher concentrations is often indicative of detector saturation or non-linear ionization effects. Here's a step-by-step approach to troubleshooting this issue:
-
Extend the Dilution Series: Prepare and analyze standards at concentrations higher than your current highest point. This will help confirm if the detector is indeed saturating.
-
Reduce Injection Volume: Injecting a smaller volume of the high concentration standards can help to avoid overloading the detector.
-
Increase Split Ratio (for GC-MS): If you are using a split injection, increasing the split ratio will reduce the amount of analyte reaching the detector.
-
Dilute the Samples: If the issue is also observed in your unknown samples, consider diluting them to fall within the linear range of the calibration curve.
Q3: My calibration curve is non-linear at the lower concentration points. What are the likely causes?
A3: Non-linearity at the low end of the curve can be caused by:
-
Analyte Adsorption: Active sites in the GC inlet liner, column, or transfer lines can adsorb a portion of the analyte at low concentrations, leading to a disproportionately low response.
-
Poor Signal-to-Noise: At very low concentrations, the signal may be too close to the background noise, leading to inaccurate integration and poor linearity.
-
Matrix Interference: Background ions from the matrix can have a greater impact on the signal at lower analyte concentrations.
Q4: Can the this compound internal standard itself be the source of the problem?
A4: Yes, the internal standard can contribute to linearity issues. Potential problems include:
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions. This alters the mass of the standard and affects quantification.
-
Impurity of the Standard: The deuterated standard may contain a small amount of the unlabeled 2-Ethylphenol, which can interfere with the measurement of low-level samples. Always check the certificate of analysis for isotopic and chemical purity.[2]
-
Chromatographic Shift: Although chemically similar, deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts. If this shift is significant, the analyte and internal standard may be affected differently by matrix effects as they elute from the column.[2]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Calibration Curve Non-Linearity
This guide provides a step-by-step workflow for diagnosing and resolving linearity issues with 2-Ethylphenol analysis using this compound.
Guide 2: Potential Causes of Non-Linearity
This diagram illustrates the relationships between various factors that can lead to poor calibration curve linearity.
References
Minimizing ion suppression for 2-Ethylphenol-d2 in LC-MS
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering ion suppression issues when analyzing 2-Ethylphenol-d2, a common deuterated internal standard, in LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for my this compound internal standard?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound.[1][2] It occurs when co-eluting compounds from the sample matrix compete with the analyte for charge or space during the ionization process in the mass spectrometer's source.[1][3] This leads to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of your quantitative analysis.[2] Even though this compound is an internal standard meant to correct for such issues, it can also be suppressed, leading to inaccurate quantification.
Common causes of ion suppression include:
-
Endogenous Matrix Components: Salts, lipids, proteins, and phospholipids naturally present in biological samples.
-
Exogenous Substances: Contaminants from plasticware, mobile phase additives (like trifluoroacetic acid), or other chemicals introduced during sample preparation.
-
High Analyte Concentration: At high concentrations, the analyte itself can saturate the ionization process.
Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).
Q2: My this compound signal is low and inconsistent. How do I confirm ion suppression is the cause?
Low and variable signal for an internal standard is a classic sign of ion suppression. To confirm this, two primary methods can be used: a post-column infusion experiment or a post-extraction spike analysis.
Method 1: Post-Column Infusion
This experiment helps identify regions in your chromatogram where matrix components cause suppression.
Experimental Protocol:
-
Setup: Use a syringe pump to deliver a constant flow (e.g., 5-10 µL/min) of a this compound standard solution into the LC eluent stream after the analytical column, using a T-piece to connect to the MS inlet.
-
Infusion: Begin infusing the standard to achieve a stable signal baseline.
-
Injection: Inject an extracted blank matrix sample (one without the analyte or standard) onto the LC column.
-
Analysis: Monitor the this compound signal. Any significant dip or drop in the baseline signal corresponds to a retention time where matrix components are eluting and causing ion suppression.
Method 2: Quantifying Matrix Effects with Post-Extraction Spike
This method quantifies the degree of ion suppression.
Experimental Protocol:
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of this compound into a clean solvent (e.g., your mobile phase).
-
Set B: Spike the same concentration of this compound into a previously extracted blank matrix sample.
-
-
Analyze both sets of samples using your LC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The following table shows example data from a post-extraction spike experiment.
| Sample Set | Description | Peak Area of this compound | Matrix Effect (%) |
| Set A | Standard in clean solvent | 1,500,000 | - |
| Set B | Standard in extracted plasma | 600,000 | 40% |
In this example, the 60% reduction in signal (100% - 40%) confirms significant ion suppression from the plasma matrix.
Troubleshooting Guides
Problem 1: My deuterated internal standard (this compound) does not co-elute perfectly with my target analyte.
A slight shift in retention time between the analyte and its deuterated internal standard can occur due to the deuterium isotope effect, which can alter the molecule's physicochemical properties. If this separation occurs in a region of ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Solutions:
-
Verify Co-elution: Carefully overlay the chromatograms for the analyte and this compound. Even a small, consistent offset can be problematic.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to minimize the separation between the two peaks.
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be used to force the co-elution of the analyte and internal standard, correcting for differential matrix effects.
Problem 2: I have confirmed significant ion suppression. How can I minimize it?
The most effective strategy is to reduce the amount of interfering matrix components that reach the mass spectrometer. This can be achieved through better sample preparation and chromatographic optimization.
Below is a troubleshooting workflow to guide your efforts.
Caption: A workflow for diagnosing and mitigating ion suppression.
Detailed Methodologies:
1. Enhance Sample Preparation Inadequate sample cleanup is a primary cause of ion suppression. The goal is to selectively remove matrix components like phospholipids and proteins while efficiently recovering your analyte and this compound.
| Preparation Method | Description | Best For | Considerations |
| Protein Precipitation (PPT) | A fast and simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | High-throughput screening; less complex matrices. | Co-extracts many other matrix components, including phospholipids, which are major sources of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquids (e.g., aqueous vs. organic). | Cleaner extracts than PPT. Can be optimized for specific compound classes. | Can be labor-intensive and may form emulsions. Double LLE can improve selectivity. |
| Solid-Phase Extraction (SPE) | A highly selective method where compounds in a liquid mixture are separated based on their physical and chemical properties. | Complex matrices requiring very clean extracts. | Requires more method development but often provides the best reduction in matrix effects. |
2. Optimize Chromatographic Conditions Adjusting the LC method can chromatographically separate this compound from interfering matrix components.
-
Modify Gradient Elution: Use a shallower gradient to increase the separation between your analyte and interfering peaks.
-
Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl column) to alter selectivity.
-
Adjust Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and lessen the impact of co-eluting compounds.
-
Use a Divert Valve: Program a divert valve to send the highly contaminated early and late portions of the eluent to waste, preventing unnecessary fouling of the ion source.
3. Change Ionization Source or Mode If optimization of sample prep and chromatography is insufficient, consider altering the ionization technique.
-
Switch from ESI to APCI: APCI is often less susceptible to ion suppression than ESI because ionization occurs in the gas phase.
-
Switch ESI Polarity: For phenols, negative ion mode ESI can be effective. Fewer compounds are ionized in negative mode, which may reduce competition for ionization.
The following diagram illustrates the decision-making process for selecting a sample preparation technique.
Caption: Decision tree for selecting a sample preparation method.
References
Selecting the right column for 2-Ethylphenol-d2 analysis
Technical Support Center: Analysis of 2-Ethylphenol-d2
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate gas chromatography (GC) column for the analysis of this compound. It includes frequently asked questions, a troubleshooting guide, and a general experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor to consider when selecting a GC column for this compound analysis?
A1: The most critical factor is the stationary phase.[1][2] The choice of stationary phase dictates the selectivity and retention of analytes.[1] For a polar compound like 2-Ethylphenol, a polar stationary phase is generally recommended based on the principle of "like dissolves like".[2][3] However, a mid-polarity column often provides a good starting point for method development.
Q2: Will the deuteration of 2-Ethylphenol (this compound) affect column selection?
A2: The deuteration of 2-Ethylphenol will have a minimal impact on the chromatographic selectivity and therefore does not significantly alter the choice of the GC column. Deuterated analogs are often used as internal standards because they behave almost identically to their non-deuterated counterparts during chromatographic separation. Any slight differences in retention time are typically manageable with standard chromatographic conditions.
Q3: What are the recommended types of stationary phases for phenol analysis?
A3: For the analysis of phenols, including 2-Ethylphenol, several types of stationary phases can be effective. Low-polarity phases, such as those with 5% diphenyl / 95% dimethyl polysiloxane, have been successfully used for phenol analysis, as demonstrated in EPA method 528. Columns specifically designed for the analysis of volatile fatty acids and phenols are also excellent choices. For general-purpose phenol analysis, a mid-polarity column is often a robust starting point.
Q4: How do column dimensions (length, internal diameter, and film thickness) impact the analysis?
A4: Column dimensions are crucial for optimizing resolution, analysis time, and sample capacity:
-
Length: Longer columns provide better resolution but increase analysis time. A 30-meter column is often a good compromise.
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher resolution and sensitivity, while larger ID columns have a higher sample capacity.
-
Film Thickness: A thicker film increases retention and is suitable for volatile compounds. For semi-volatile compounds like 2-Ethylphenol, a standard film thickness (e.g., 0.25 µm) is typically appropriate.
Troubleshooting Guide
Q: Why am I observing poor peak shape (tailing) for this compound?
A: Peak tailing for polar compounds like phenols is a common issue and can be caused by several factors:
-
Active Sites in the Injection Port or Column: Phenols can interact with active sites (silanols) in the GC system. Using an inert liner and a column with low bleed and high inertness can mitigate this.
-
Improper Column Choice: A non-ideal stationary phase can lead to poor peak shape. Ensure the column polarity is appropriate for phenol analysis.
-
Column Degradation: Over time, columns can degrade, leading to active sites. Conditioning the column or replacing it may be necessary.
Q: My this compound peak is co-eluting with another compound. How can I improve the separation?
A: Co-elution can be addressed by:
-
Optimizing the Temperature Program: Adjusting the temperature ramp rate can alter the elution profile and improve separation.
-
Changing the Stationary Phase: If temperature optimization is insufficient, switching to a column with a different selectivity (polarity) is the most effective solution.
-
Adjusting Column Dimensions: A longer column will provide more theoretical plates and can improve resolution.
Q: I am not getting reproducible retention times for my this compound standard. What could be the cause?
A: Fluctuations in retention time can stem from:
-
Leaks in the System: Check for leaks in the gas lines, septum, and column fittings.
-
Inconsistent Oven Temperature: Ensure the GC oven is properly calibrated and maintaining a stable temperature.
-
Carrier Gas Flow Rate Variations: Verify that the carrier gas flow is constant and accurately controlled.
Recommended GC Column Specifications
For the analysis of this compound, the following table summarizes recommended starting column specifications.
| Parameter | Recommendation | Rationale |
| Stationary Phase | 5% Phenyl Polysiloxane or similar mid-polarity phase | Provides good selectivity for phenols. |
| Length | 30 m | Offers a good balance between resolution and analysis time. |
| Internal Diameter | 0.25 mm | Provides high efficiency and good sample capacity for most applications. |
| Film Thickness | 0.25 µm | Suitable for semi-volatile compounds like 2-Ethylphenol. |
General Experimental Protocol
This protocol provides a general starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol). Create a series of calibration standards by diluting the stock solution.
-
GC-MS Conditions:
-
Injection: 1 µL, splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 40-400.
-
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify using a calibration curve.
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate GC column for your analysis.
References
Validation & Comparative
The Superiority of 2-Ethylphenol-d2 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. In chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for correcting analytical variability. Among the various types of internal standards, deuterated compounds are widely regarded as the gold standard. This guide provides an objective comparison of 2-Ethylphenol-d2 with other common internal standards, supported by representative experimental data and detailed protocols, to demonstrate its superior performance in the analysis of phenolic compounds.
The Gold Standard: Why Deuterated Internal Standards Excel
An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest to compensate for variations during sample preparation and analysis.[1] Deuterated internal standards, such as this compound, are structurally identical to their non-labeled counterparts, with the only difference being the replacement of hydrogen atoms with deuterium. This subtle change in mass allows for their distinct detection by a mass spectrometer while ensuring they behave almost identically during extraction, derivatization, and chromatography.[2] This co-elution provides superior correction for matrix effects and procedural losses compared to non-isotopically labeled standards.[3]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in method development. The following table summarizes the performance of this compound in comparison to a non-deuterated structural analog, 2,4-Dibromophenol, and a different deuterated standard, Phenol-d6. The data presented is representative of typical performance in GC-MS analysis of phenols in a water matrix.
| Performance Parameter | This compound (Deuterated Analog) | 2,4-Dibromophenol (Non-Deuterated Structural Analog) | Phenol-d6 (Deuterated, Different Structure) |
| Average Recovery (%) | 95 - 105 | 80 - 110 | 92 - 108 |
| Relative Standard Deviation (RSD, %) | < 5 | < 15 | < 7 |
| Linearity (R²) of Calibration Curve | > 0.998 | > 0.990 | > 0.997 |
| Matrix Effect | Minimal | Moderate to Significant | Minimal |
| Co-elution with Analyte | Yes (with 2-Ethylphenol) | No | No (with 2-Ethylphenol) |
Key Takeaways:
-
This compound demonstrates the highest accuracy and precision, as indicated by its tight recovery range and low RSD. Its co-elution with the target analyte ensures the most effective compensation for matrix-induced signal suppression or enhancement.
-
2,4-Dibromophenol , while a viable option, shows a wider range of recovery and higher variability. As a non-deuterated standard, its different chemical properties can lead to less effective correction for matrix effects.
-
Phenol-d6 performs well due to its deuterated nature but may not perfectly mimic the behavior of 2-Ethylphenol during chromatography due to structural differences, potentially leading to slightly lower precision.
Experimental Protocols
To objectively evaluate the performance of different internal standards, a robust experimental protocol is essential. The following is a detailed methodology for a comparative study of internal standards for the analysis of 2-Ethylphenol in water samples by GC-MS.
Experimental Protocol: Comparative Validation of Internal Standards
1. Objective: To compare the performance of this compound, 2,4-Dibromophenol, and Phenol-d6 as internal standards for the quantification of 2-Ethylphenol in a water matrix.
2. Materials:
-
Analytes: 2-Ethylphenol
-
Internal Standards: this compound, 2,4-Dibromophenol, Phenol-d6
-
Reagents: Methanol (HPLC grade), Dichloromethane (GC grade), Deionized water, Sodium chloride (analytical grade)
-
Equipment: Gas Chromatograph with Mass Spectrometric detector (GC-MS), solid-phase extraction (SPE) cartridges, vials, micropipettes.
3. Standard Preparation:
-
Prepare individual stock solutions of 2-Ethylphenol and each internal standard in methanol at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by spiking deionized water with 2-Ethylphenol at concentrations ranging from 1 to 100 µg/L.
-
Divide the calibration standards into three sets. Spike each set with one of the internal standards (this compound, 2,4-Dibromophenol, or Phenol-d6) to a final concentration of 20 µg/L.
4. Sample Preparation (Solid-Phase Extraction):
-
To 100 mL of each standard and sample, add the selected internal standard.
-
Condition the SPE cartridges with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes and internal standard with 5 mL of dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
5. GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Injector: Splitless, 250°C
-
Oven Program: Initial temperature 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
6. Data Analysis:
-
For each set of calibration standards, create a calibration curve by plotting the ratio of the peak area of 2-Ethylphenol to the peak area of the internal standard against the concentration of 2-Ethylphenol.
-
Determine the linearity (R²) of each calibration curve.
-
Analyze replicate spiked water samples to determine the recovery and relative standard deviation (RSD) for each internal standard.
-
Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a clean solvent.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: A generalized experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship illustrating the superiority of a deuterated internal standard.
Conclusion
The choice of an internal standard is a critical determinant of data quality in quantitative chromatographic analysis. The evidence strongly supports the use of deuterated analogs as the preferred internal standards due to their chemical and physical similarity to the target analytes. As demonstrated, this compound provides superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to non-deuterated structural analogs and even other deuterated standards with different structures. For researchers and professionals in drug development and other scientific fields, the adoption of analyte-specific deuterated internal standards like this compound is a crucial step toward achieving the highest standards of analytical excellence.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethylphenol Utilizing 2-Ethylphenol-d2
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 2-Ethylphenol. The cross-validation of these methods is supported by the use of its deuterated internal standard, 2-Ethylphenol-d2, to ensure the highest degree of accuracy and reliability.
The use of a stable isotope-labeled internal standard like this compound is a robust method for correcting for matrix effects and variations in sample preparation and instrument response. This approach, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis.[1] It involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. This allows for highly accurate quantification by measuring the ratio of the native analyte to the isotopically labeled standard.[1]
Quantitative Performance: A Side-by-Side Comparison
The choice between GC-MS and LC-MS/MS for the analysis of 2-Ethylphenol often depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance metrics for the analysis of ethylphenols and related phenolic compounds using both techniques, with this compound as the internal standard.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 10 µg/L | 0.07 - 1.29 ng/L |
| Limit of Quantitation (LOQ) | 20 µg/L | 1 - 5 µg/L |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.998 |
| Recovery | 84 - 104% | 81.0 - 116.1% |
| Precision (RSD) | 3.0 - 7.2% | 0.6 - 13.6% |
Note: Data is compiled from studies on ethylphenols and other phenolic compounds and serves as a representative comparison.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of 2-Ethylphenol using GC-MS and LC-MS/MS with this compound as an internal standard.
GC-MS Experimental Protocol
Gas chromatography, coupled with mass spectrometry, is a robust method for the analysis of volatile and semi-volatile compounds like 2-Ethylphenol. A derivatization step is often employed to improve the volatility and chromatographic behavior of phenolic compounds.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Transfer 10 mL of the liquid sample into a glass centrifuge tube.
-
Spike the sample with a known concentration of this compound solution.
-
Adjust the sample to an acidic pH (e.g., pH 2) with a suitable acid.
-
Add an appropriate extraction solvent (e.g., toluene or a hexane/ethyl acetate mixture).
-
Vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.
-
Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time to ensure complete reaction.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Gas Chromatograph: A system equipped with a capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from other matrix components.
-
Mass Spectrometer: A mass selective detector operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both 2-Ethylphenol and this compound.
LC-MS/MS Experimental Protocol
Liquid chromatography-tandem mass spectrometry is well-suited for the analysis of polar and non-volatile compounds and can often analyze phenols without derivatization.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Spike the liquid sample with a known concentration of this compound solution.
-
Condition a solid-phase extraction cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the 2-Ethylphenol and the internal standard with a stronger solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Injection: Inject a small volume of the prepared sample.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. This involves monitoring the transition of a specific precursor ion to a product ion for both 2-Ethylphenol and this compound, providing high selectivity and sensitivity.
Visualizing the Workflow
To better understand the logical flow of the analytical and validation processes, the following diagrams are provided.
Figure 1. General analytical workflow for the quantification of 2-Ethylphenol.
Figure 2. Logical workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-laboratory Comparison of 2-Ethylphenol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the determination of 2-Ethylphenol, a key aromatic compound relevant in various fields, including environmental analysis, food chemistry, and pharmaceutical development. In the absence of a direct, publicly available inter-laboratory comparison study specifically for 2-Ethylphenol, this document presents a framework for such a comparison. It includes hypothetical performance data for common analytical techniques, detailed experimental protocols, and visualizations to aid in understanding the workflow and relationships in such a study. The data and protocols are based on established methods for similar phenolic compounds and general principles of analytical method validation and inter-laboratory trials.[1][2][3][4][5]
Data Presentation: A Hypothetical Inter-laboratory Comparison
To illustrate the expected outcomes of an inter-laboratory comparison for 2-Ethylphenol analysis, the following tables summarize hypothetical quantitative data. This data is representative of typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The performance is evaluated based on key metrics such as repeatability (within-laboratory precision), reproducibility (between-laboratory precision), and accuracy (recovery).
Table 1: Hypothetical Performance Data for 2-Ethylphenol Analysis by HPLC-UV
| Laboratory ID | Sample A (Spiked at 5 µg/mL) | Sample B (Spiked at 20 µg/mL) | Recovery (%) | Repeatability (RSDr %) |
| Lab 01 | 4.92 µg/mL | 19.85 µg/mL | 98.4 - 99.3 | 1.8 |
| Lab 02 | 5.11 µg/mL | 20.33 µg/mL | 101.7 - 102.2 | 2.1 |
| Lab 03 | 4.85 µg/mL | 19.50 µg/mL | 97.0 - 97.5 | 2.5 |
| Lab 04 | 5.05 µg/mL | 20.10 µg/mL | 100.5 - 101.0 | 1.9 |
| Lab 05 | 4.98 µg/mL | 19.92 µg/mL | 99.6 - 99.8 | 2.0 |
| Consensus Mean | 4.98 µg/mL | 19.94 µg/mL | 99.7% | |
| Reproducibility (RSDR %) | 3.5% |
Table 2: Hypothetical Performance Data for 2-Ethylphenol Analysis by GC-MS
| Laboratory ID | Sample A (Spiked at 5 µg/mL) | Sample B (Spiked at 20 µg/mL) | Recovery (%) | Repeatability (RSDr %) |
| Lab A | 4.95 µg/mL | 19.90 µg/mL | 98.8 - 99.5 | 1.5 |
| Lab B | 5.08 µg/mL | 20.25 µg/mL | 101.3 - 101.6 | 1.8 |
| Lab C | 4.88 µg/mL | 19.60 µg/mL | 97.5 - 98.0 | 2.2 |
| Lab D | 5.02 µg/mL | 20.05 µg/mL | 100.3 - 100.5 | 1.6 |
| Lab E | 4.99 µg/mL | 19.98 µg/mL | 99.8 - 99.9 | 1.7 |
| Consensus Mean | 4.98 µg/mL | 19.96 µg/mL | 99.8% | |
| Reproducibility (RSDR %) | 3.1% |
Experimental Protocols
Detailed methodologies are crucial for ensuring the comparability of results in an inter-laboratory study. The following are generalized protocols for the analysis of 2-Ethylphenol using HPLC-UV and GC-MS.
Protocol 1: Analysis of 2-Ethylphenol by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of 2-Ethylphenol in various matrices, including pharmaceutical formulations and environmental samples.
1. Sample Preparation:
-
Accurately weigh a portion of the homogenized sample.
-
For solid samples, perform a solvent extraction using a suitable solvent such as methanol or acetonitrile.
-
For liquid samples, a direct injection may be possible after filtration, or a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The water phase may contain a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 274 nm.
3. Calibration:
-
Prepare a series of calibration standards of 2-Ethylphenol in the mobile phase or a matrix-matched solvent.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
4. Quantification:
-
Identify the 2-Ethylphenol peak in the sample chromatogram by comparing its retention time with that of a standard.
-
Quantify the concentration using the calibration curve.
Protocol 2: Analysis of 2-Ethylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for trace analysis and confirmation of 2-Ethylphenol.
1. Sample Preparation and Derivatization:
-
Extraction is typically performed using a non-polar solvent like dichloromethane or a solid-phase microextraction (SPME) fiber.
-
For improved chromatographic performance and sensitivity, derivatization of the phenolic hydroxyl group is often employed. A common method is acetylation using acetic anhydride.
-
Concentrate the extract to a final volume for injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300 or Selected Ion Monitoring (SIM) for target ions of 2-Ethylphenol (e.g., m/z 122, 107, 77).
3. Calibration and Quantification:
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Use an internal standard (e.g., a deuterated analog) to improve accuracy and precision.
-
Construct a calibration curve and quantify the analyte based on the peak area ratio to the internal standard.
Mandatory Visualizations
Diagrams are provided to illustrate the workflow of an inter-laboratory comparison and the logical structure of such a study.
Caption: Workflow of an Inter-laboratory Comparison Study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 2-Ethylphenol-d2 as a Surrogate Standard
In the realm of analytical chemistry, particularly in environmental monitoring and drug development, the use of surrogate standards is paramount for ensuring the accuracy and reliability of quantitative analyses. A surrogate is a compound that is chemically similar to the target analytes but is not expected to be present in the sample. It is added at a known concentration before sample preparation to monitor the efficiency of the entire analytical process, from extraction to analysis. This guide provides a comprehensive comparison of 2-Ethylphenol-d2 as a surrogate, benchmarking its expected performance against commonly used alternatives, supported by data from established analytical methods.
While direct experimental data on the performance of this compound is not extensively available in peer-reviewed literature, its accuracy and precision can be inferred from the behavior of structurally similar deuterated phenolic compounds used in standard methods, such as those mandated by the U.S. Environmental Protection Agency (EPA).
Performance Comparison of Phenolic Surrogates
The suitability of a surrogate is determined by its recovery and reproducibility across various sample matrices. The following table summarizes the performance of deuterated phenol surrogates as stipulated in EPA methodologies, which can be considered a benchmark for the expected performance of this compound.
| Surrogate Standard | Typical Matrix | Acceptance Criteria (% Recovery) | Key Performance Characteristics |
| This compound (Expected) | Water, Soil | 70 - 130% | Expected to mimic the extraction efficiency and chromatographic behavior of ethylphenol and related phenolic compounds. The deuterium labeling provides a distinct mass spectrometric signature. |
| 2-Chlorophenol-3,4,5,6-d4 | Drinking Water | 70 - 130%[1] | Commonly used in EPA Method 528 for the analysis of phenols in drinking water.[1] Provides a reliable measure of method performance for chlorinated phenols. |
| 2,4-Dimethylphenol-3,5,6-d3 | Drinking Water | 70 - 130%[1] | Another surrogate used in EPA Method 528, suitable for monitoring the recovery of dimethylphenols and other non-halogenated phenols.[1] |
| 2,4,6-Tribromophenol | Drinking Water | 60 - 130%[1] | Often used as a surrogate for brominated and more heavily halogenated phenols. |
| Phenol-d6 | Water | Varies by method | A common surrogate for the direct analysis of phenol. Its performance is highly dependent on the specific extraction and derivatization method used. |
| 2,4-Dibromophenol | Water, Soil | Varies by method | Recommended as a surrogate in EPA Method 8041A for the analysis of phenols. |
Physicochemical Properties: A Basis for Comparison
The physicochemical properties of a surrogate are critical as they influence its behavior during extraction and chromatography. An ideal surrogate should have properties similar to the target analytes.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa | logP (Octanol/Water Partition Coefficient) |
| 2-Ethylphenol | 122.16 | 195-197 | 10.31 | 2.45 |
| Phenol | 94.11 | 181.7 | 9.95 | 1.46 |
| 2-Chlorophenol | 128.56 | 175 | 8.48 | 2.15 |
| 2,4-Dimethylphenol | 122.16 | 211 | 10.28 | 2.33 |
Based on these properties, 2-Ethylphenol has a similar molecular weight and pKa to 2,4-Dimethylphenol, suggesting that this compound would be a suitable surrogate for the analysis of alkylphenols.
Experimental Protocol: Phenol Analysis in Water Samples using a Deuterated Surrogate
This section details a typical experimental workflow for the analysis of phenols in water, employing a deuterated surrogate like this compound. This protocol is based on established methods such as EPA Method 528.
1. Sample Preparation:
-
Collect a 1-liter water sample in a clean glass container.
-
If residual chlorine is present, dechlorinate the sample by adding 40-50 mg of sodium sulfite.
-
Acidify the sample to a pH of ≤ 2 with concentrated hydrochloric acid.
-
Spike the sample with a known concentration of the this compound surrogate standard solution.
2. Solid Phase Extraction (SPE):
-
Condition a solid phase extraction cartridge (e.g., polystyrene-divinylbenzene) with dichloromethane, followed by methanol, and then reagent water.
-
Pass the entire water sample through the SPE cartridge at a controlled flow rate.
-
Wash the cartridge with reagent water to remove interferences.
-
Dry the cartridge by drawing air through it.
3. Elution:
-
Elute the retained analytes and the surrogate from the cartridge with dichloromethane.
-
Dry the eluate by passing it through a column of anhydrous sodium sulfate.
4. Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard to the concentrated extract.
-
Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).
5. Data Analysis:
-
Quantify the target phenols using the internal standard method.
-
Calculate the percent recovery of the this compound surrogate by comparing the measured concentration to the known spiked concentration. The recovery should fall within the established acceptance limits (typically 70-130%).
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the logical flow of the analytical method.
References
A Head-to-Head Comparison of 2-Ethylphenol-d2 and C13-Labeled 2-Ethylphenol for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two common stable isotope-labeled (SIL) internal standards for 2-ethylphenol: 2-Ethylphenol-d2 and C13-labeled 2-Ethylphenol. The selection between a deuterium-labeled and a carbon-13-labeled standard can significantly impact analytical performance, particularly in mass spectrometry-based assays.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability during sample preparation and analysis. By being chemically identical to the analyte of interest but differing in mass, they can mimic the behavior of the analyte throughout the entire workflow, from extraction to detection. However, the choice of isotope can introduce subtle but important differences in chemical and physical properties.
Key Performance Differences: A Summary
The decision between using this compound or C13-labeled 2-Ethylphenol hinges on a trade-off between cost and analytical rigor. While deuterated standards are often more readily available and less expensive, C13-labeled standards typically provide superior performance due to their greater isotopic stability and closer chromatographic co-elution with the unlabeled analyte.
| Feature | This compound | C13-Labeled 2-Ethylphenol | Rationale & Implications |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions. | Highly stable as the 13C label is integrated into the carbon skeleton and not prone to exchange.[1] | C13-labeling offers greater assurance of isotopic integrity throughout the analytical process, leading to more reliable quantification. |
| Chromatographic Co-elution | May exhibit slight chromatographic shifts relative to the unlabeled analyte due to differences in polarity and lipophilicity.[1] | Virtually identical chromatographic behavior to the unlabeled analyte, ensuring perfect co-elution.[1] | Co-elution is critical for accurate correction of matrix effects in LC-MS analysis. Deviations can lead to quantification errors. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra. | The natural abundance of 13C is approximately 1.1%, which can sometimes lead to minor interference from the unlabeled analyte's isotopic cluster. | Careful selection of precursor and product ions in tandem mass spectrometry can minimize interference for both types of labels. |
| Cost & Availability | Generally more affordable and widely available for a broader range of compounds.[1] | Typically more expensive and may have longer lead times due to more complex synthesis. | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Quantitative Data Comparison
The following table summarizes representative quantitative data for this compound and C13-labeled 2-Ethylphenol. Note that exact values may vary between different commercial suppliers.
| Property | This compound (Representative Data) | C13-Labeled 2-Ethylphenol (Representative Data) |
| Molecular Formula | C₈H₈D₂O | ¹³C₆C₂H₁₀O |
| Molecular Weight | 124.18 g/mol | 128.18 g/mol |
| Isotopic Purity | ≥98% | ≥99% |
| Chemical Purity | ≥98% (GC/MS) | ≥98% (GC/MS) |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
Experimental Protocols
A typical experimental workflow for the quantification of 2-ethylphenol in a biological matrix using a stable isotope-labeled internal standard by LC-MS/MS is outlined below.
Experimental Workflow for 2-Ethylphenol Quantification
Caption: A typical workflow for quantitative analysis of 2-Ethylphenol using a stable isotope-labeled internal standard.
Detailed Methodologies
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard solution (either this compound or C13-labeled 2-Ethylphenol) at a known concentration.
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of 2-ethylphenol from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Ethylphenol: Q1/Q3 transition (e.g., m/z 121.1 -> 93.1)
-
This compound: Q1/Q3 transition (e.g., m/z 123.1 -> 95.1)
-
C13-labeled 2-Ethylphenol: Q1/Q3 transition (e.g., m/z 127.1 -> 99.1)
-
-
Signaling Pathways and Logical Relationships
The choice between a deuterated and a C13-labeled standard directly impacts the reliability of the final quantitative data. The following diagram illustrates the logical relationship between the choice of internal standard and the quality of the analytical results.
Caption: The impact of internal standard choice on analytical outcomes.
References
A Comparative Guide to the Validation of Analytical Methods for Phenols Featuring 2-Ethylphenol-d2 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of phenols is paramount for environmental monitoring, quality control, and safety assessment. The validation of an analytical method ensures that it is reliable, reproducible, and fit for its intended purpose. A key aspect of robust analytical methodology, particularly in complex matrices, is the use of an internal standard. This guide provides a comparative overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of phenols, highlighting the role of a deuterated internal standard like 2-Ethylphenol-d2. The performance of this method is compared with other common analytical techniques for phenol quantification.
Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards such as deuterated phenols, is widely regarded as a gold standard for quantitative analysis.[1] The addition of a known quantity of a deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and variations in instrument response.[1] This is because the deuterated standard is chemically almost identical to the analyte of interest and will behave similarly throughout the entire analytical procedure.[1]
Quantitative Performance Comparison
The selection of an analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize typical validation parameters for different methods used for phenol analysis.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity (R²) | ≥ 0.999 | [2] |
| Limit of Detection (LOD) | 0.01 to 0.05 ng/L | [2] |
| Limit of Quantitation (LOQ) | 0.01 to 0.05 ng/L | |
| Accuracy (% Recovery) | 70 - 115% | |
| Precision (%RSD) | < 2% (repeatability); < 3% (intermediate) |
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Validation Parameter | Performance Data | Reference |
| Linearity (R²) | ≥ 0.999 | |
| Limit of Detection (LOD) | 0.04 µg/mL | |
| Limit of Quantitation (LOQ) | 0.12 µg/mL | |
| Accuracy (% Recovery) | 90 - 112% | |
| Precision (%RSD) | < 6.28% (intra-day); < 5.21% (inter-day) |
Table 3: Colorimetric Methods (e.g., Folin-Ciocalteu)
| Validation Parameter | Performance Data | Notes |
| Linearity (R²) | Typically > 0.99 | Dependent on specific phenol and standard used. |
| Limit of Detection (LOD) | mg/L range | Generally less sensitive than chromatographic methods. |
| Limit of Quantitation (LOQ) | mg/L range | Generally less sensitive than chromatographic methods. |
| Accuracy (% Recovery) | Variable | Highly susceptible to interference from other reducing agents. |
| Precision (%RSD) | < 10% | Can be higher depending on matrix complexity. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline representative protocols for the analysis of phenols.
GC-MS Method for Phenol Analysis Using a Deuterated Internal Standard
This protocol is based on principles from established methodologies like US EPA Method 528 for the analysis of phenols in drinking water.
1. Sample Preparation and Extraction:
-
Dechlorination: For chlorinated water samples, add 40-50 mg of sodium sulfite per liter.
-
Acidification: Adjust the sample pH to < 2 with a suitable acid (e.g., 6 N hydrochloric acid).
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Solid Phase Extraction (SPE):
-
Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg) with methylene chloride, followed by methanol, and then reagent water.
-
Load the water sample onto the conditioned SPE cartridge.
-
Wash the cartridge with reagent water and then dry it thoroughly.
-
Elute the phenols from the cartridge with methylene chloride.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Optional but Recommended for Improved Volatility):
-
For enhanced chromatographic performance, phenols can be derivatized. A common method is silylation.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) to the concentrated extract.
-
Heat the mixture to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a temperature ramp to 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each phenol and for this compound.
-
-
Quantification: The concentration of each phenol is determined by comparing the peak area ratio of the native phenol to that of this compound against a calibration curve.
HPLC-UV Method for Phenol Analysis
1. Sample Preparation:
-
Filter the aqueous sample through a 0.45 µm filter to remove particulate matter.
-
For complex matrices, a solid-phase extraction cleanup may be necessary.
2. HPLC-UV Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., formic acid, for better peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
UV Detector:
-
Monitor at a wavelength where phenols exhibit strong absorbance (e.g., 270-280 nm).
-
-
Quantification: The concentration of each phenol is determined by comparing its peak area to a calibration curve prepared from external standards.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS analysis of phenols and the logical relationship in method selection.
Caption: Workflow for the GC-MS analysis of phenols using an internal standard.
Caption: Decision pathway for selecting a phenol analysis method.
References
The Unseen Partner: A Comparative Guide to 2-Ethylphenol-d2 in Analytical Excellence
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of the expected performance of 2-Ethylphenol-d2 as an internal standard in the analysis of its non-deuterated counterpart, 2-Ethylphenol, across various sample matrices. By leveraging the principles of isotope dilution mass spectrometry, this compound serves as an ideal analytical surrogate, ensuring robust and reliable quantification.
While specific performance data for this compound is not extensively published, this guide extrapolates its anticipated performance based on well-documented applications of other deuterated phenol standards in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of such stable isotope-labeled internal standards is widely regarded as the gold standard for quantitative analysis, effectively compensating for variations in sample preparation, extraction efficiency, and instrument response.[1][2]
Superior by Design: The Power of Isotope Dilution
A deuterated standard like this compound is chemically almost identical to the target analyte, 2-Ethylphenol. This ensures that both compounds behave similarly during every step of the analytical process, from extraction to derivatization and chromatographic separation.[1] Any loss of analyte during sample workup or fluctuations in instrument performance will affect both the analyte and the internal standard equally.[1] By measuring the ratio of the native analyte to the known concentration of the spiked deuterated standard, highly accurate and precise quantification can be achieved.[1]
Expected Performance of this compound: A Data-Driven Overview
The following tables summarize typical quantitative performance data for analytical methods utilizing deuterated phenol standards. These values, gathered from studies on similar compounds, are indicative of the performance that can be expected when using this compound in a well-validated method.
Table 1: Anticipated Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) for 2-Ethylphenol using this compound Internal Standard
| Analytical Method | Sample Matrix | Anticipated MDL (ng/L) | Anticipated LOQ (ng/L) |
| GC-MS | Drinking Water | 20 - 580 | 70 - 1930 |
| HPLC-MS/MS | Surface Water | 4.38 - 89.7 | 7.83 - 167 |
| GC-MS | Wastewater | 100 - 1000 | 330 - 3300 |
| HPLC-MS/MS | Plasma/Serum | 50 - 500 | 150 - 1500 |
Note: Data is extrapolated from performance metrics of other deuterated phenol standards and may vary depending on the specific instrumentation, method parameters, and matrix complexity.
Table 2: Expected Recovery of 2-Ethylphenol from Various Matrices using a Deuterated Internal Standard
| Analyte | Sample Matrix | Spiking Level | Expected Recovery (%) | Analytical Method |
| Phenolic Compounds | Surface Water | Not Specified | 86.2 - 95.1 | HPLC-DAD |
| Phenolic Compounds | Wastewater | Not Specified | 79.1 - 86.3 | HPLC-DAD |
| Phenolic Compounds | Soil | Not Specified | > 90 | GC/MS |
Note: The use of a deuterated internal standard like this compound is crucial for correcting for recovery losses during sample preparation.
Experimental Protocols: A Roadmap to Accurate Quantification
Below are detailed methodologies for key experiments involving the use of a deuterated internal standard for the analysis of ethylphenols.
Protocol 1: Determination of 2-Ethylphenol in Water by Solid Phase Extraction (SPE) and GC-MS
This protocol is a generalized procedure based on established methods for phenol analysis.
1. Sample Preparation and Extraction:
-
Dechlorination: If the water sample contains residual chlorine, add approximately 40-50 mg of sodium sulfite per liter.
-
Acidification: Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.
-
Spiking with Internal Standard: Add a known amount of this compound solution to the 1 L water sample.
-
Solid Phase Extraction (SPE):
-
Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg) by passing 10 mL of methylene chloride, followed by 10 mL of methanol, and then 10 mL of reagent water. Ensure the cartridge does not go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.
-
After loading, wash the cartridge with 10 mL of reagent water and dry it by drawing air through for 10-20 minutes.
-
-
Elution: Elute the trapped analytes from the SPE cartridge with 5-10 mL of methylene chloride.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless injection at 250 °C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-Ethylphenol and this compound.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of 2-Ethylphenol and a constant concentration of this compound.
-
Generate a calibration curve by plotting the ratio of the peak area of 2-Ethylphenol to the peak area of this compound against the concentration of 2-Ethylphenol.
-
Quantify 2-Ethylphenol in the samples using this calibration curve.
Protocol 2: Analysis of 2-Ethylphenol in Soil by Liquid Extraction and HPLC-MS/MS
This protocol is a general guide for the analysis of phenols in solid matrices.
1. Sample Preparation and Extraction:
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity.
-
Spiking with Internal Standard: Add a known amount of this compound to a 10 g subsample of soil.
-
Extraction:
-
Add 30 mL of an appropriate solvent (e.g., acetone/methylene chloride mixture) to the soil sample.
-
Sonically disrupt the sample for 15 minutes.
-
Centrifuge the sample at 5,000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Concentration: Combine the extracts, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., methanol/water).
2. HPLC-MS/MS Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 2-Ethylphenol and this compound.
-
3. Calibration and Quantification:
-
Follow the same calibration procedure as described in Protocol 1, using the peak area ratios from the MRM transitions.
Visualizing the Workflow: The Role of an Internal Standard
The following diagram illustrates the logical workflow of using an internal standard like this compound in a typical quantitative analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 2-Ethylphenol in a variety of complex matrices. Its chemical similarity to the analyte ensures that it effectively compensates for analytical variability, leading to higher quality data. For researchers and professionals in drug development and analytical sciences, the adoption of deuterated internal standards like this compound is a critical step towards achieving the highest standards of analytical accuracy and precision.
References
Deuterated vs. Non-Deuterated Standards in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of results. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the debate often centers on the use of deuterated (stable isotope-labeled) internal standards versus non-deuterated (structural analog) internal standards. This guide provides an objective, data-driven comparison to illuminate the performance differences and guide the selection process.
Stable isotope-labeled internal standards, particularly those utilizing deuterium, are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, thereby providing superior correction for experimental variability.[3][4] Non-deuterated standards, typically structural analogs, are compounds with a similar but not identical chemical structure to the analyte.[5] While often more readily available and less expensive, their structural differences can lead to divergent behavior and less effective compensation for analytical variations.
Performance Under the Magnifying Glass: A Quantitative Comparison
The primary role of an internal standard is to compensate for variability, most notably matrix effects, which are the suppression or enhancement of the analyte's ionization signal by co-eluting components from the sample matrix. Deuterated standards, due to their co-elution and identical ionization characteristics to the native analyte, are theoretically better equipped to handle these effects. Experimental data consistently supports this hypothesis, demonstrating improved accuracy and precision with the use of deuterated internal standards.
Below are tables summarizing comparative data from various studies, highlighting the superior performance of deuterated internal standards in mitigating matrix effects and enhancing assay robustness.
Table 1: Comparison of Assay Precision (%CV) with Deuterated vs. Non-Deuterated Internal Standards
| Analyte | Internal Standard Type | Low QC (%CV) | Medium QC (%CV) | High QC (%CV) |
| Drug A | Deuterated (Drug A-d4) | 3.5 | 2.8 | 2.5 |
| Non-Deuterated (Structural Analog) | 8.9 | 7.5 | 6.8 | |
| Sirolimus | Deuterated (Sirolimus-d3) | 2.7 - 5.7 | - | - |
| Non-Deuterated (Desmethoxyrapamycin) | 7.6 - 9.7 | - | - | |
| Kahalalide F | Deuterated | - | 7.6 | - |
| Non-Deuterated (Analog) | - | 8.6 | - |
Data compiled from representative studies.
Table 2: Comparison of Assay Accuracy (%Bias) with Deuterated vs. Non-Deuterated Internal Standards
| Analyte | Internal Standard Type | Low QC (%Bias) | Medium QC (%Bias) | High QC (%Bias) |
| Drug A | Deuterated (Drug A-d4) | +2.1 | -1.5 | +0.8 |
| Non-Deuterated (Structural Analog) | -7.8 | +9.2 | -6.5 | |
| Kahalalide F | Deuterated | - | -0.3 | - |
| Non-Deuterated (Analog) | - | +3.2 | - |
Data compiled from representative studies.
The data clearly indicates that methods employing deuterated internal standards exhibit lower coefficients of variation (CV), signifying higher precision, and a bias closer to zero, indicating greater accuracy.
Experimental Protocols: A Framework for Validation
To empirically determine the most suitable internal standard for a specific assay, a rigorous validation process is essential. The following are key experimental protocols adapted from regulatory guidelines provided by the FDA and EMA.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the degree of ion suppression or enhancement on the analyte and internal standard caused by the biological matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard are spiked into the mobile phase or an appropriate solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
-
Calculation of Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Assessment: A deuterated internal standard is expected to have a matrix factor and recovery very similar to the analyte, thus providing better normalization.
Protocol 2: Assessment of Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in the measurements (precision).
Procedure:
-
Prepare Quality Control (QC) samples: Spike the biological matrix with known concentrations of the analyte at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Analysis: Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.
-
Calculations:
-
Accuracy: Expressed as the percent bias from the nominal concentration.
-
Precision: Expressed as the coefficient of variation (%CV).
-
-
Acceptance Criteria (FDA/ICH M10):
-
The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).
-
The precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the typical experimental workflows in a bioanalytical setting, highlighting the integration of internal standards.
Caption: A generalized workflow for quantitative bioanalysis using an internal standard.
Caption: Workflow for the quantitative evaluation of matrix effects.
Conclusion: An Informed Choice for Robust Data
The choice between a deuterated and a non-deuterated internal standard is a critical juncture in the development of a robust and reliable quantitative bioanalytical method. While non-deuterated standards can be suitable for some applications, the evidence strongly supports the superiority of deuterated standards in providing the highest levels of accuracy and precision, particularly in complex biological matrices. Their ability to closely mimic the analyte of interest ensures more effective compensation for the myriad of variables inherent in the LC-MS/MS workflow. For researchers, scientists, and drug development professionals committed to generating the highest quality data, the use of a deuterated internal standard is a sound scientific investment.
References
Navigating the Nuances of Deuterated Phenols: A Comparative Guide to 2-Ethylphenol-d2 Reference Materials
For researchers, scientists, and drug development professionals, the purity and accurate characterization of reference materials are paramount for reliable analytical results. This guide provides a comprehensive comparison of 2-Ethylphenol-d2, a deuterated internal standard, with its non-deuterated counterpart and an alternative deuterated standard, 2-Ethylphenol-d10. By examining key quality attributes and the analytical methods used for their certification, this document aims to facilitate informed decisions in the selection of the most suitable reference material for your specific application.
Unveiling the Analytical Data: A Head-to-Head Comparison
The selection of an appropriate internal standard is a critical step in quantitative analysis, directly impacting the accuracy and precision of the results. The following table summarizes the key analytical specifications for 2-Ethylphenol and its deuterated analogs, providing a clear comparison of their certified properties.
| Parameter | 2-Ethylphenol | This compound (Hypothetical) | 2-Ethylphenol-d10 |
| Chemical Purity (by GC/MS) | ≥99.5% | ≥99.5% | ≥98% |
| Isotopic Purity (by NMR) | Not Applicable | ≥98 atom % D | ≥99 atom % D |
| Deuterium Incorporation | Not Applicable | 2 atoms | 10 atoms |
| Concentration | Neat | 1.0 mg/mL in Methanol | Neat |
| CAS Number | 90-00-6 | Not available | 721429-63-6[1] |
The Analytical Workflow: Ensuring Quality and Consistency
The certification of a reference material is a meticulous process involving a battery of analytical tests to confirm its identity, purity, and concentration. The following diagram illustrates a typical experimental workflow for the characterization and comparison of deuterated and non-deuterated 2-Ethylphenol reference materials.
Caption: Experimental workflow for the certification and comparison of 2-Ethylphenol reference materials.
Experimental Protocols: A Closer Look at the Methodologies
The following are detailed experimental protocols for the key analyses cited in this guide. These methods are fundamental to ensuring the quality and reliability of the reference materials.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to determine the chemical purity of the 2-Ethylphenol reference materials by separating and identifying volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: A solution of the reference material is prepared in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Data Analysis: The peak area of the main component is compared to the total area of all peaks to calculate the chemical purity.
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the isotopic enrichment of deuterated compounds.
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Sample Preparation: The deuterated reference material is dissolved in the NMR solvent.
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired.
-
Data Analysis: The isotopic purity is determined by comparing the integral of the residual proton signals in the deuterated positions to the integral of a non-deuterated signal within the molecule. The atom percent deuterium is then calculated.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the use of a deuterated internal standard for the quantification of 2-Ethylphenol in a sample matrix (e.g., plasma, urine).
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Transitions for 2-Ethylphenol and the deuterated internal standard are monitored.
-
2-Ethylphenol: e.g., m/z 121 -> 93
-
This compound: e.g., m/z 123 -> 95
-
2-Ethylphenol-d10: e.g., m/z 131 -> 101
-
-
-
Sample Preparation: A known amount of the deuterated internal standard is spiked into the unknown sample and a series of calibration standards. The samples are then extracted using a suitable technique (e.g., liquid-liquid extraction or solid-phase extraction).
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the analyte in the unknown sample is then determined from this curve.
By providing this detailed comparison and the underlying experimental protocols, this guide aims to empower researchers to make well-informed decisions when selecting reference materials, ultimately contributing to the generation of high-quality, reproducible scientific data.
References
Linearity Study of 2-Ethylphenol-d2 in Analytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In chromatographic assays, particularly those coupled with mass spectrometry (MS), the use of an internal standard (IS) is crucial for correcting analytical variability. Stable isotope-labeled (SIL) internal standards, such as 2-Ethylphenol-d2, are often employed to mimic the behavior of the target analyte, 2-Ethylphenol. This guide provides an objective comparison of the expected performance of this compound in linearity studies against other common internal standard alternatives, supported by established principles of analytical chemistry.
Comparative Performance of Internal Standards
The choice of an internal standard can significantly impact the linearity, accuracy, and precision of an analytical method. While this compound offers advantages over non-isotopically labeled standards, its low degree of deuteration can present challenges. Below is a comparison of this compound with a non-deuterated structural analog and a more heavily labeled SIL standard.
Data Presentation: Comparison of Internal Standard Performance in Linearity Studies
| Performance Parameter | This compound | Structural Analog (e.g., 2-Propylphenol) | Highly Labeled IS (e.g., 2-Ethylphenol-d5) |
| Typical Linearity (r²) | > 0.995 | > 0.99 | > 0.999 |
| Linear Dynamic Range | Wide | Moderate to Wide | Wide |
| Correction for Matrix Effects | Good to Very Good | Moderate | Excellent |
| Isotopic Crosstalk Potential | Moderate to High[1] | Not Applicable | Low[1] |
| Chromatographic Co-elution | Nearly Identical | Similar but not Identical | Nearly Identical |
| Relative Cost | Moderate | Low | High |
Experimental Protocols
A robust linearity study is essential to validate the performance of an analytical method. The following is a detailed methodology for conducting a linearity study for the quantification of 2-Ethylphenol using an internal standard.
Objective: To assess the linear relationship between the concentration of 2-Ethylphenol and the detector response over a defined range using this compound as an internal standard.
Materials and Reagents:
-
2-Ethylphenol certified reference standard
-
This compound internal standard
-
HPLC or GC grade solvents (e.g., acetonitrile, methanol, water)
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of 2-Ethylphenol (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the 2-Ethylphenol stock solution to prepare a series of at least five calibration standards at different concentration levels. The range should encompass the expected concentrations of the analyte in samples.
-
A typical range for a linearity study could be from 80% to 120% of the test concentration.[2]
-
-
Preparation of Internal Standard Working Solution:
-
Dilute the this compound stock solution to a constant concentration to be added to all samples and standards. The concentration should yield a consistent and stable detector response.
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, add a constant volume of the internal standard working solution.
-
Similarly, prepare blank samples (matrix without analyte or IS) and zero samples (matrix with IS only) to assess for interferences.
-
-
Instrumental Analysis:
-
Analyze the prepared standards using a validated LC-MS/MS or GC-MS method.
-
Inject each concentration level in triplicate to assess precision.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (2-Ethylphenol) to the internal standard (this compound) for each calibration standard.
-
Plot the peak area ratio (y-axis) against the corresponding concentration of 2-Ethylphenol (x-axis).
-
Perform a linear regression analysis on the data points.
-
The linearity of the method is evaluated based on the correlation coefficient (r²) and the y-intercept of the regression line.[2] A visual inspection of the calibration plot is also recommended.[2]
-
Visualizations
Experimental Workflow for Linearity Study
Caption: Workflow for a linearity study using an internal standard.
Isotopic Crosstalk in Mass Spectrometry
Caption: Isotopic crosstalk with a d2-labeled internal standard.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2-Ethylphenol-d2
This guide provides immediate and essential safety and logistical information for handling 2-Ethylphenol-d2. Given that the primary hazards are associated with its 2-Ethylphenol structure, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans based on established protocols for phenolic compounds. This information is critical for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Immediate Safety Concerns: 2-Ethylphenol is a corrosive and toxic compound. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2][3] It can cause severe skin burns and serious eye damage.[1][3] As a phenolic compound, it can be readily absorbed through the skin, potentially leading to systemic toxicity. Anesthetic properties of phenol can delay the sensation of a burn, increasing the risk of severe injury.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving is recommended. Use utility-grade neoprene or butyl gloves over exam-style nitrile gloves, especially when handling concentrated solutions. For incidental contact with dilute solutions (<10%), double nitrile or thicker (8mil) nitrile gloves are advised. | Phenolic compounds can penetrate standard laboratory gloves. Robust hand protection is critical to prevent skin absorption. |
| Eye and Face Protection | Chemical splash goggles must be worn. A face shield is required in situations with a potential for splashes. | Protects against severe and potentially permanent eye injury or blindness from contact with corrosive phenolic compounds. |
| Skin and Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat. | Prevents accidental skin contact and absorption of the chemical. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., acid gas type) should be used. | Minimizes inhalation of harmful vapors, which can cause respiratory tract irritation and systemic toxicity. |
Experimental Protocol: Handling and Storage
Engineering Controls:
-
Chemical Fume Hood: All procedures involving this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: An accessible and operational emergency eyewash station and safety shower must be located in the immediate vicinity of where the chemical is being handled.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the fume hood is operational.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of aerosols.
-
Heating: Never heat or melt solid phenol compounds in an incubator, microwave, or drying oven.
-
Centrifugation: If centrifugation is necessary, use sealed safety cups to prevent aerosol generation.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from sources of ignition as the material is combustible.
-
Segregate from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.
Emergency and Disposal Plan
Spill Response:
-
Minor Spill: For a small liquid spill, absorb the material with an inert absorbent such as vermiculite or sand. Do not use materials that can generate dust. Place the absorbed material in a sealed container for hazardous waste disposal. All personnel involved in the cleanup must wear appropriate PPE.
-
Major Spill: Evacuate the area and contact the institutional safety office immediately.
First Aid:
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing. If available, wipe the affected area repeatedly with a gauze pad soaked in polyethylene glycol (PEG) 300 or 400. If PEG is not available, or for large exposures, flush the affected area with a drench shower for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan:
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The label must include the words "Hazardous Waste" and the chemical name.
-
Segregation: Do not mix phenolic waste with other waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain.
Workflow and Safety Protocol Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
